Ethyl indole-5-carboxylate
描述
Structure
3D Structure
属性
IUPAC Name |
ethyl 1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXPRWCJESNIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450838 | |
| Record name | Ethyl indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32996-16-0 | |
| Record name | Ethyl indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl Indole-5-carboxylate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl indole-5-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the fields of organic synthesis and medicinal chemistry.[1] Its indole core, functionalized with an ethyl ester at the 5-position, provides a unique scaffold for the synthesis of a wide array of biologically active molecules. This compound is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, as well as anti-cancer and anti-inflammatory agents.[1] Its utility also extends to the synthesis of agrochemicals, dyes, and pigments, highlighting its broad industrial relevance.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic methodologies to support its application in research and development.
Chemical and Physical Properties
This compound is an off-white crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |
| Molecular Weight | 189.21 g/mol | [1][2] |
| CAS Number | 32996-16-0 | [1][2] |
| Melting Point | 97-103 °C | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| XLogP3 | 2.9 | [2] |
| SMILES | CCOC(=O)C1=CC2=C(C=C1)NC=C2 | [2] |
| InChIKey | PDXPRWCJESNIIT-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. While a comprehensive set of spectra is not available in a single public source, typical chemical shifts and absorptions can be inferred from data on closely related indole derivatives.
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the indole ring, the N-H proton (typically a broad singlet), and the ethyl group of the ester (a quartet and a triplet).
-
¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the indole core, and the two carbons of the ethyl group.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretch of the ester group (typically around 1670-1730 cm⁻¹), an N-H stretching band (around 3300-3500 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 189.21).
Synthesis of this compound
One of the common methods for synthesizing substituted indoles is the Reissert indole synthesis . This method involves the condensation of a 2-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting 2-nitrophenylpyruvate to form the indole-2-carboxylate. While a specific protocol for the 5-substituted variant is not detailed in the provided results, a general procedure for the parent ethyl indole-2-carboxylate is well-established and can be adapted.[3]
Another synthetic approach involves a facile, two-step procedure starting from the commercially available ethyl 1H-indole-2-carboxylate. This method employs a regioselective C3, C5-bisiodination followed by a zinc-mediated C3-dehalogenation to yield the desired product.[4]
General Experimental Workflow for Indole Synthesis
The diagram below illustrates a generalized workflow for a multi-step synthesis common in organic chemistry, such as the Reissert synthesis.
Caption: Generalized workflow for the synthesis of an indole derivative.
Chemical Reactivity
The reactivity of this compound is governed by the indole nucleus and the ethyl ester functional group. The indole ring is electron-rich and readily undergoes electrophilic aromatic substitution, while the ester group is susceptible to nucleophilic acyl substitution.
Electrophilic Aromatic Substitution (EAS)
Indoles are highly reactive towards electrophiles, with substitution typically occurring at the C3 position.[5] However, if the C3 position is blocked, or under specific conditions, substitution can occur at other positions on the ring. The presence of the electron-withdrawing ester group at C5 will deactivate the benzene portion of the indole ring towards electrophilic attack compared to the pyrrole ring.
Common EAS reactions include:
-
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the indole ring.
-
Nitration: Introduction of a nitro group (-NO₂).
-
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups.[6][7][8] These reactions are typically catalyzed by Lewis acids like AlCl₃ or FeCl₃.[5][6]
The diagram below outlines the general mechanism for electrophilic aromatic substitution on an indole ring.
Caption: General mechanism for electrophilic substitution on the indole ring.
Reactions at the Indole Nitrogen
The N-H proton of the indole ring is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation. For instance, treatment of indoles with potassium hydroxide (KOH) and an alkyl halide (e.g., 5-bromo-1-pentene) leads to the N-alkylation product.[5]
Reactions of the Ester Group
The ethyl ester group at the 5-position can undergo various transformations:
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This indole-5-carboxylic acid can then be used in further synthetic steps, such as amide bond formation.
-
Amidation: Reaction with amines can convert the ester into an amide.
-
Reduction: The ester can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Drug Development
This compound and its derivatives are of significant interest in medicinal chemistry due to the prevalence of the indole scaffold in pharmacologically active compounds.[9]
-
Scaffold for API Synthesis: The functionalized indole ring provides multiple points for chemical modification, allowing medicinal chemists to create diverse libraries of compounds to screen for novel therapeutic agents.[9]
-
Antiproliferative Agents: Derivatives of indole-2-carboxamides, which can be synthesized from indole carboxylates, have shown potent antiproliferative activity.[10][11] Some of these compounds have been investigated as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2), which are key targets in cancer therapy.[10][11]
The logical relationship for its use as a synthetic intermediate is shown below.
Caption: Role of this compound as a versatile synthetic intermediate.
Conclusion
This compound is a high-value chemical intermediate with a rich and versatile reactivity profile. Its ability to undergo modification at the indole nitrogen, the aromatic ring, and the ester functional group makes it an indispensable tool for synthetic and medicinal chemists. A thorough understanding of its properties and chemical behavior, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of novel pharmaceuticals and other functional materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H11NO2 | CID 10987040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Spectrometric Characterization of Ethyl Indole-5-carboxylate: A Technical Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and chemical properties of molecular compounds is paramount. This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for ethyl indole-5-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science.
This document presents a summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines the fundamental experimental protocols for acquiring such data, offering a valuable resource for compound characterization and quality control.
Spectroscopic and Spectrometric Data
Table 1: 1H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.30 | s | 1H | H-4 |
| ~7.95 | dd | 1H | H-6 |
| ~7.45 | d | 1H | H-7 |
| ~7.25 | t | 1H | H-2 |
| ~6.55 | t | 1H | H-3 |
| ~4.35 | q | 2H | -CH2CH3 |
| ~1.40 | t | 3H | -CH2CH3 |
| ~8.10 (broad) | s | 1H | N-H |
Note: Predicted values are based on established substituent effects on the indole ring system. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
Table 2: 13C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (ester) |
| ~138 | C-7a |
| ~130 | C-3a |
| ~128 | C-5 |
| ~125 | C-2 |
| ~123 | C-4 |
| ~121 | C-6 |
| ~111 | C-7 |
| ~103 | C-3 |
| ~61 | -CH2CH3 |
| ~14 | -CH2CH3 |
Note: Predicted values based on analogous indole structures.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3400-3300 | Medium, Sharp | N-H Stretch |
| ~3100-3000 | Medium | C-H Stretch (aromatic) |
| ~2980-2850 | Medium | C-H Stretch (aliphatic) |
| ~1715-1690 | Strong | C=O Stretch (ester) |
| ~1620-1450 | Medium-Strong | C=C Stretch (aromatic) |
| ~1250-1000 | Strong | C-O Stretch (ester) |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 189 | High | [M]+ (Molecular Ion) |
| 160 | Medium | [M - C2H5]+ |
| 144 | High | [M - OCH2CH3]+ |
| 116 | Medium | [M - COOCH2CH3]+ |
Note: The molecular ion is expected to be prominent. Fragmentation patterns will likely involve the loss of the ethyl and ethoxycarbonyl groups.
Experimental Protocols
The acquisition of high-quality spectroscopic and spectrometric data is crucial for accurate compound identification and characterization. The following are generalized experimental protocols for NMR, IR, and MS analysis of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution to provide a reference point (0 ppm) for the chemical shift scale.
-
Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer and acquire the 1H and 13C NMR spectra. Standard pulse sequences are typically used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer and record the spectrum. A background spectrum of the empty accessory should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS). For less volatile compounds, liquid chromatography (LC-MS) with a suitable ionization source is used.
-
Ionization: Ionize the sample molecules using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.
Workflow for Spectroscopic Analysis
The logical flow of acquiring and interpreting spectroscopic data is crucial for unambiguous structure elucidation. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the spectroscopic and spectrometric properties of this compound. For definitive structural confirmation, it is recommended to acquire experimental data on a purified sample and compare it with the predicted values presented here.
An In-depth Technical Guide to the Synthesis of Ethyl Indole-5-carboxylate via the Japp-Klingemann Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl indole-5-carboxylate, a valuable scaffold in medicinal chemistry, utilizing the Japp-Klingemann reaction followed by Fischer indole cyclization. This pathway offers an efficient route from readily available starting materials.
Introduction
The indole nucleus is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals and biologically active compounds. Specifically, indole-5-carboxylates are key intermediates in the synthesis of a wide range of therapeutic agents. The Japp-Klingemann reaction is a classical and versatile method for preparing arylhydrazones from β-keto-esters or β-keto-acids and aryl diazonium salts.[1][2] These resulting hydrazones are ideal precursors for constructing the indole ring system through the acid-catalyzed Fischer indole synthesis.[2][3]
This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis of this compound, providing a robust resource for laboratory application.
Overall Synthesis Workflow
The synthesis is a two-part process. First, the Japp-Klingemann reaction is used to create a specific arylhydrazone intermediate. Second, this intermediate undergoes an acid-catalyzed intramolecular cyclization, known as the Fischer indole synthesis, to yield the final indole product.[2][4]
Caption: Overall workflow for this compound synthesis.
Reaction Mechanisms
The successful synthesis hinges on two well-established named reactions.
3.1. Japp-Klingemann Reaction
The first stage involves the formation of an arylhydrazone from an aryl diazonium salt and a β-keto-ester. The mechanism proceeds as follows:
-
Deprotonation: A base removes the acidic α-proton from the β-keto-ester (Ethyl Acetoacetate) to form an enolate.
-
Azo Coupling: The nucleophilic enolate attacks the terminal nitrogen of the diazonium salt, forming an azo compound.
-
Hydrolysis & Cleavage: The azo intermediate undergoes hydrolysis. The acetyl group is cleaved, typically as acetic acid, which is a key characteristic of this reaction when using β-keto-esters.[1]
-
Tautomerization: A proton exchange leads to the final, stable arylhydrazone product.[1]
Caption: Logical steps of the Japp-Klingemann reaction.
3.2. Fischer Indole Synthesis
The second stage is the acid-catalyzed cyclization of the arylhydrazone intermediate to form the indole ring.[5]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[6][6]-Sigmatropic Rearrangement: A key bond-forming step occurs, creating a new C-C bond and breaking the N-N bond.[7]
-
Rearomatization: The intermediate loses a proton to regain aromaticity in the six-membered ring.
-
Cyclization & Elimination: The terminal amine attacks the imine, forming a five-membered ring. Subsequent elimination of ammonia yields the final aromatic indole.[5][8]
Caption: Key stages of the Fischer indole synthesis.
Experimental Protocols
This section provides a generalized, multi-step protocol for the synthesis of this compound.
Part A: Diazotization of Ethyl 4-aminobenzoate
-
In a three-necked flask, dissolve Ethyl 4-aminobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C using an ice-salt bath with vigorous stirring.[9]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, ensuring the internal temperature is maintained below 5 °C.[9]
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes before use in the next step. The solution should be used immediately.
Part B: Japp-Klingemann Coupling
-
In a separate, larger beaker, prepare a solution of ethyl acetoacetate (1.0 eq) and a base such as sodium acetate (approx. 5 eq) in a mixture of ethanol and water.[9]
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the ethyl acetoacetate solution with continuous, vigorous stirring.
-
A colored precipitate of the arylhydrazone should form. Continue stirring the mixture at low temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.[9]
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude hydrazone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) before proceeding.
Part C: Fischer Indole Cyclization
-
Place the purified arylhydrazone intermediate (1.0 eq) in a round-bottom flask.
-
Add an acid catalyst. Common choices include polyphosphoric acid (PPA), a mixture of acetic acid and hydrochloric acid, or a Lewis acid like zinc chloride.[3][5]
-
Heat the mixture, typically between 80-160 °C, depending on the catalyst used. Monitor the reaction progress using thin-layer chromatography (TLC). The total reaction time can range from 30 minutes to 15 hours.[4][10]
-
Upon completion, cool the reaction mixture and pour it into cold water or onto ice with stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Part D: Purification
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol, or hexane/ethyl acetate).
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis. Yields are highly dependent on the specific substrates and conditions used.
| Reaction Stage | Key Reagents & Catalysts | Temperature (°C) | Typical Time | Yield (%) |
| Diazotization | Ethyl 4-aminobenzoate, NaNO₂, HCl | 0 - 5 | 20 - 30 min | Quantitative (used in situ) |
| Japp-Klingemann Coupling | Diazonium Salt, Ethyl Acetoacetate, NaOAc | 0 - 25 | 2 - 3 hours | 70 - 95[4] |
| Fischer Indole Cyclization | Arylhydrazone, Acid Catalyst (PPA, ZnCl₂, etc.) | 80 - 160 | 0.5 - 15 hours | 50 - 85[10] |
| Purification (Desulfurization) | Raney Nickel (for related syntheses) | Room Temp | 1 hour | 93 - 99[11] |
Note: The purification yield is cited from a related indole-5-carboxylate synthesis to provide a representative value for a high-purity final product.[11] The overall procedure, combining metalloimine formation and Fischer indole reaction, can take approximately 20 hours to complete.[4][12]
References
- 1. Japp-Klingemann_reaction [chemeurope.com]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Indole Annulated Benzazepine Derivative of Medicinal Interest – Oriental Journal of Chemistry [orientjchem.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the Reissert Synthesis of Substituted Ethyl Indole-5-carboxylates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Reissert synthesis for the preparation of substituted ethyl indole-5-carboxylates, valuable scaffolds in medicinal chemistry. The document outlines the core reaction mechanism, detailed experimental protocols for key steps, and quantitative data to facilitate reproducible research.
Core Principles of the Reissert Indole Synthesis
The Reissert indole synthesis is a powerful method for the formation of the indole ring system.[1][2] The classical approach involves two primary transformations:
-
Condensation: The reaction is initiated by the condensation of a substituted o-nitrotoluene with diethyl oxalate in the presence of a strong base. This step forms a crucial ethyl arylpyruvate intermediate. For the synthesis of ethyl indole-5-carboxylates, the required starting material is an ethyl 4-methyl-3-nitrobenzoate derivative.
-
Reductive Cyclization: The nitro group of the ethyl arylpyruvate intermediate is then reduced to an amine, which subsequently undergoes an intramolecular cyclization to form the indole ring.[3][4] A variety of reducing agents can be employed for this transformation, with iron in acetic acid or zinc in acetic acid being common choices.[5]
Experimental Protocols
This section details the experimental procedures for the synthesis of a representative substituted ethyl indole-5-carboxylate. The protocols are based on established methodologies and analogous preparations.
Synthesis of Starting Material: Ethyl 4-methyl-3-nitrobenzoate
The synthesis of the key starting material, ethyl 4-methyl-3-nitrobenzoate, is achieved through the nitration of ethyl p-toluate (ethyl 4-methylbenzoate). The following protocol is adapted from the well-established nitration of methyl benzoate.[6][7][8]
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 20 mL of concentrated sulfuric acid to 10.0 g of ethyl 4-methylbenzoate.
-
In a separate flask, prepare the nitrating mixture by cautiously adding 7.5 mL of concentrated nitric acid to 7.5 mL of concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of ethyl 4-methylbenzoate in sulfuric acid, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 60 minutes.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to yield pure ethyl 4-methyl-3-nitrobenzoate.
| Compound | Molecular Weight | Yield (%) | Melting Point (°C) |
| Ethyl 4-methyl-3-nitrobenzoate | 209.19 g/mol | ~85-90 | 58-60 |
Note: Yields and melting points are estimated based on analogous reactions.
Reissert Condensation: Synthesis of Ethyl 2-(4-ethoxycarbonyl-2-nitrophenyl)pyruvate
This step involves the condensation of ethyl 4-methyl-3-nitrobenzoate with diethyl oxalate using a strong base like potassium ethoxide.[2]
Experimental Protocol:
-
Prepare a solution of potassium ethoxide by carefully dissolving 2.3 g of potassium metal in 50 mL of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add a mixture of 10.5 g of ethyl 4-methyl-3-nitrobenzoate and 14.6 g of diethyl oxalate, dissolved in 50 mL of absolute ethanol.
-
Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-ethoxycarbonyl-2-nitrophenyl)pyruvate. This intermediate is often used in the next step without extensive purification.
Reductive Cyclization: Synthesis of Ethyl 2-methyl-1H-indole-5-carboxylate
The final step is the reductive cyclization of the pyruvate intermediate to form the desired indole derivative.
Experimental Protocol:
-
Dissolve the crude ethyl 2-(4-ethoxycarbonyl-2-nitrophenyl)pyruvate in 100 mL of glacial acetic acid.
-
Heat the solution to 80-90 °C and add 15 g of iron powder in small portions with vigorous stirring.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for 2-3 hours.
-
Cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts.
-
Pour the filtrate into 500 mL of ice-water and collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to obtain ethyl 2-methyl-1H-indole-5-carboxylate.
| Compound | Molecular Weight | Overall Yield (%) | Melting Point (°C) |
| Ethyl 2-methyl-1H-indole-5-carboxylate | 203.24 g/mol | ~60-70 | 141-143 |
Note: The overall yield is estimated for the two-step sequence from ethyl 4-methyl-3-nitrobenzoate.
Visualization of the Synthesis Pathway
The following diagrams illustrate the key stages of the Reissert synthesis of substituted ethyl indole-5-carboxylates.
Caption: Overall workflow for the synthesis of Ethyl 2-methyl-1H-indole-5-carboxylate.
Caption: Key mechanistic stages of the Reissert indole synthesis.
This guide provides a foundational understanding and practical protocols for the Reissert synthesis of substituted ethyl indole-5-carboxylates. Researchers are encouraged to adapt and optimize these methods for their specific substrates and research goals.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. aiinmr.com [aiinmr.com]
Technical Guide: Physical Characteristics of Ethyl Indole-5-carboxylate Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of Ethyl indole-5-carboxylate crystals. The information is compiled from various sources to assist researchers and professionals in the fields of drug development, materials science, and organic chemistry.
General Properties
This compound is an organic compound with the chemical formula C₁₁H₁₁NO₂. It presents as an off-white crystalline powder.[1] Its molecular weight is 189.21 g/mol .[2]
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [2] |
| Molecular Weight | 189.21 g/mol | [2] |
| Appearance | Off-white crystalline powder | [1] |
| CAS Number | 32996-16-0 | [2] |
| IUPAC Name | ethyl 1H-indole-5-carboxylate | [2] |
Thermal Properties
The melting point of this compound has been reported within the range of 97-103 °C.[1] This property is a critical indicator of the purity of the crystalline solid.
Table 2: Melting Point of this compound
| Parameter | Temperature Range (°C) |
| Melting Point | 97 - 103 |
Solubility Profile
Table 3: General Solubility of this compound (Inferred)
| Solvent | Expected Solubility |
| Water | Insoluble/Sparingly Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane | Soluble |
Crystallographic Data
As of the date of this guide, specific single-crystal X-ray diffraction data, including space group and unit cell dimensions for this compound, is not publicly available in the surveyed scientific literature. Crystallographic data is available for structurally related compounds such as Ethyl 1H-indole-2-carboxylate, but this information is not directly transferable.
Experimental Protocols
Detailed experimental protocols for the physical characterization of this compound are not extensively published. However, standard methodologies for organic compounds can be applied.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly accurate method for determining the melting point and purity of a crystalline compound.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.
General Protocol:
-
A small, accurately weighed sample (typically 1-5 mg) of this compound crystals is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is increased at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is recorded as a function of temperature.
-
The melting point is determined from the resulting thermogram, typically as the extrapolated onset temperature of the melting endotherm. The purity can also be estimated from the shape of the melting peak using the van't Hoff equation.[4][5]
Solubility Determination (Visual Method)
A qualitative assessment of solubility can be performed through visual inspection.
General Protocol:
-
Add a small, known amount of this compound to a test tube.
-
Add a measured volume of the desired solvent (e.g., water, ethanol, dichloromethane) in incremental portions.
-
After each addition, agitate the mixture vigorously (e.g., using a vortex mixer) for a set period.
-
Visually inspect the solution for the presence of undissolved solid against a dark background.
-
The compound is considered soluble if a clear solution is formed. The approximate solubility can be expressed in terms of mg/mL.
Single-Crystal X-ray Diffraction
To obtain definitive crystallographic data, single crystals of this compound are required.
Principle: This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the three-dimensional arrangement of atoms within the crystal lattice.[6]
General Protocol for Crystal Growth:
-
Dissolve this compound in a suitable solvent or a mixture of solvents in which it is moderately soluble.
-
Slowly evaporate the solvent at a constant temperature. This can be achieved by leaving the solution in a loosely covered container in a vibration-free environment.
-
Alternatively, slow cooling of a saturated solution can be employed.
-
Once crystals of sufficient size and quality have formed, they can be mounted for X-ray diffraction analysis.[7]
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer in the X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector.
-
The collected data are then processed to determine the unit cell parameters, space group, and the three-dimensional atomic coordinates.
Visual Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the physical characterization of this compound crystals.
Caption: Workflow for the Physical Characterization of Crystals.
References
A Technical Guide to the Solubility of Ethyl Indole-5-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl indole-5-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Understanding the solubility of this compound in different organic solvents is crucial for its application in medicinal chemistry, process development, and formulation. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines a robust experimental protocol for its determination and presents a framework for understanding its solubility profile based on general principles of organic chemistry.
Predicted Solubility Profile
Based on the structure of this compound, which contains a polar indole ring with a hydrogen-bonding N-H group and an ester functional group, as well as a nonpolar ethyl chain and aromatic system, its solubility is expected to vary significantly across different classes of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the N-H group and the carbonyl oxygen of the ester allows for hydrogen bonding with protic solvents. Therefore, this compound is anticipated to have good solubility in alcohols like methanol and ethanol.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. Solvents like DMSO and DMF are generally excellent solvents for a wide range of organic compounds and are expected to effectively dissolve this compound. Acetone and acetonitrile are also likely to be effective solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the indole and ester groups, the solubility in nonpolar solvents like hexane is expected to be low. Toluene, with its aromatic character, may show slightly better solvation of the indole ring system compared to aliphatic hydrocarbons.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often good solvents for a wide range of organic compounds. It is predicted that this compound will exhibit moderate to good solubility in dichloromethane and chloroform.
Quantitative Solubility Data
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Acetonitrile | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Chloroform | |||
| Tetrahydrofuran (THF) | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Toluene | |||
| Hexane |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed, generalized protocol for the determination of the equilibrium solubility of this compound in various organic solvents using the widely accepted shake-flask method.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A common equilibration time is 24 to 72 hours. Preliminary experiments may be needed to determine the optimal time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, tared vial or directly into a volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the collected filtrate or dilute it to a known volume in a volumetric flask.
-
Analyze the concentration of this compound in the filtrate using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve should be prepared using standards of known concentrations.
-
-
Calculation of Solubility:
-
From the determined concentration and the volume of the filtrate (or the mass and density of the solution), calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
3. Data Reporting:
-
Report the solubility value along with the specific solvent and the temperature at which the measurement was conducted.
-
It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.
Visualizing Methodologies
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
An In-depth Technical Guide to the Stability and Storage of Ethyl Indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl indole-5-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications. This document outlines the known stability characteristics, potential degradation pathways, and recommended protocols for stability testing.
Core Stability and Recommended Storage
This compound is generally considered to be a stable compound under standard laboratory conditions. However, its stability can be influenced by environmental factors such as temperature, light, humidity, and pH.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Source(s) |
| Temperature | Store at room temperature or refrigerated (0-8°C). | [1] |
| Atmosphere | Store in a dry environment. Keep container tightly sealed. | [1] |
| Light | Protect from light. | General guidance for indole compounds |
| Physical Form | Off-white crystalline powder. | [1] |
Proper storage is crucial to prevent degradation and maintain the integrity of the compound. For long-term storage, refrigeration at 0-8°C in a tightly sealed container, protected from light, is the preferred condition.
Potential Degradation Pathways
While specific quantitative data on the degradation kinetics of this compound is not extensively available in the public domain, the chemical structure suggests susceptibility to several degradation pathways common to indole derivatives and esters.
Hydrolysis
The ester functional group in this compound is susceptible to hydrolysis, particularly under alkaline conditions, to yield indole-5-carboxylic acid and ethanol. Studies on similar indole esters have shown that the rate of hydrolysis is pH-dependent and increases with rising pH.[2][3] Acid-catalyzed hydrolysis can also occur, though generally at a slower rate for this class of compounds.
Oxidation
The indole ring is known to be susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, oxidizing agents, or photo-oxidation. This can lead to the formation of various oxidized derivatives, potentially impacting the compound's purity and activity.
Photodegradation
Indole derivatives can be sensitive to light, particularly UV radiation. Exposure to light can lead to the formation of colored degradation products and loss of potency. Photostability testing is therefore a critical aspect of evaluating the overall stability of this compound.
Thermal Degradation
While generally stable at room temperature, elevated temperatures can induce thermal decomposition of this compound. The indole ring itself is relatively thermally stable, but the ester side chain may be more labile.
The following diagram illustrates the potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to various stress conditions to identify potential degradation products and establish degradation pathways. This information is essential for developing and validating a stability-indicating analytical method.[4][5]
The following diagram outlines a general workflow for conducting a forced degradation study.
Forced Degradation Study Protocols
The following are detailed methodologies for key forced degradation experiments. An appropriate extent of degradation is generally considered to be 5-20%.[6]
Table of Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1 - 8 hours |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours |
| Photolytic | ICH Q1B specified light source | 25°C | As per ICH Q1B |
| Thermal | Dry Heat | 80°C | 48 - 96 hours |
3.1.1. Hydrolytic Degradation
-
Acid Hydrolysis:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Add 10 mL of 0.1 M hydrochloric acid.
-
Heat the solution in a water bath at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 8, 24, 48, and 72 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a minimal amount of a suitable organic solvent.
-
Add 10 mL of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature.
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 1, 2, 4, and 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
3.1.2. Oxidative Degradation
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a minimal amount of a suitable organic solvent.
-
Add 10 mL of 3% (v/v) hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 8, and 24 hours).
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
3.1.3. Photolytic Degradation
-
Expose a thin layer of solid this compound and a solution of the compound in a suitable solvent to a light source according to ICH Q1B guidelines.[7] The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
At the end of the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.
3.1.4. Thermal Degradation
-
Place a known amount of solid this compound in a vial and keep it in a hot air oven maintained at 80°C.
-
Withdraw samples at appropriate time intervals (e.g., 0, 24, 48, 72, and 96 hours).
-
Prepare solutions of the samples and analyze by HPLC.
Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all potential degradation products and any process-related impurities.
Example HPLC Method Parameters (to be optimized):
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and a suitable buffer (e.g., phosphate or acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
The method must be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks in the chromatograms from the forced degradation studies.
Conclusion
This compound is a relatively stable compound when stored under appropriate conditions. The primary degradation pathways are likely to be hydrolysis of the ester group, particularly under basic conditions, and potential photodegradation. For maintaining the long-term integrity of this compound, it is imperative to store it in a cool, dry, and dark environment in a well-sealed container.
For drug development professionals, conducting comprehensive forced degradation studies and developing a validated stability-indicating analytical method are essential steps. The protocols and information provided in this guide serve as a robust starting point for establishing the stability profile of this compound and ensuring its quality throughout the development lifecycle.
References
- 1. scielo.br [scielo.br]
- 2. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pharmtech.com [pharmtech.com]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to Ethyl Indole-5-carboxylate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl indole-5-carboxylate is a versatile heterocyclic compound that has emerged as a crucial building block in organic synthesis and medicinal chemistry. Its indole scaffold is a privileged structure in numerous biologically active molecules, making it a focal point in the development of novel therapeutics, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and applications. The document includes detailed experimental protocols for key synthetic methodologies and summarizes quantitative data in structured tables. Furthermore, logical workflows and reaction mechanisms are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.
Introduction
The indole nucleus is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The strategic placement of functional groups on the indole ring allows for the fine-tuning of a molecule's pharmacological profile. This compound, with its reactive ester functionality on the benzene portion of the indole ring, serves as a key intermediate for the synthesis of a diverse range of substituted indoles.[1] Its utility spans from the development of pharmaceuticals targeting neurological disorders and cancer to the formulation of advanced agrochemicals and the creation of novel organic materials.[1][2] This guide delves into the historical context of its discovery, presents its key physicochemical characteristics, and provides detailed procedural insights into its synthesis.
Discovery and Historical Context
Pinpointing the exact moment of the first synthesis of this compound is challenging, as its history is intertwined with the development of fundamental indole synthesis reactions. The late 19th and early 20th centuries saw the advent of several foundational methods for constructing the indole ring system, which laid the groundwork for the preparation of a wide variety of substituted indoles, including this compound.
Notable among these is the Reissert indole synthesis , first reported by Arnold Reissert in 1897. This method involves the reductive cyclization of an o-nitrophenylpyruvate derivative to form an indole-2-carboxylic acid.[3][4][5][6] While not a direct synthesis of the 5-carboxylate, the Reissert reaction was a pioneering approach to indole-2-carboxylates.
The Nenitzescu indole synthesis , discovered by Costin Nenițescu in 1929, provides a route to 5-hydroxyindole derivatives through the reaction of benzoquinones with β-aminocrotonic esters.[2][7][8][9] This method is particularly relevant to the synthesis of precursors that could be modified to yield this compound.
A more contemporary and highly versatile method, the Gassman indole synthesis , was developed by Paul G. Gassman in 1973.[10][11][12][13] This one-pot reaction allows for the synthesis of a wide range of substituted indoles and has been successfully applied to the preparation of related compounds like ethyl 2-methylindole-5-carboxylate.[12][14]
While a singular "discovery" paper for this compound is not readily apparent, its emergence in the chemical literature is a testament to the power and adaptability of these classic named reactions in organic synthesis.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][15] |
| Molecular Weight | 189.21 g/mol | [1][15] |
| Melting Point | 97-103 °C | [1] |
| Appearance | Off-white crystalline powder | [1] |
| CAS Number | 32996-16-0 | [1][15] |
Spectral Data: The structural elucidation of this compound and its derivatives is routinely achieved through various spectroscopic techniques. While a dedicated spectrum for the parent compound is not provided in the search results, data for closely related analogs are available and serve as a valuable reference. For instance, the 1H and 13C NMR spectra of ethyl 5-iodo-1H-indole-3-carboxylate and ethyl 5-chloro-1H-indole-2-carboxylate have been reported, providing insights into the expected chemical shifts and coupling constants for the indole core and the ethyl ester group.[16][17][18] Similarly, IR and mass spectrometry data for related structures are available through resources like the NIST WebBook.[19][20][21][22]
Experimental Protocols for Synthesis
The synthesis of this compound can be approached through various established methods for indole formation. Below are detailed experimental protocols adapted from well-established procedures for the synthesis of structurally similar indole-5-carboxylates.
Gassman Indole Synthesis (Adapted for this compound)
The Gassman indole synthesis is a versatile one-pot method for the preparation of substituted indoles.[10][11][12][13] The following is a proposed adaptation of the Gassman protocol for the synthesis of this compound, based on the established procedure for ethyl 2-methylindole-5-carboxylate.[14]
Step 1: N-Chlorination of Ethyl 4-aminobenzoate A solution of ethyl 4-aminobenzoate in a suitable solvent (e.g., dichloromethane) is cooled to -78 °C. tert-Butyl hypochlorite is added dropwise to the cooled solution to form the corresponding N-chloroaniline derivative.
Step 2: Formation of the Sulfonium Salt To the cold solution from Step 1, a keto-thioether such as methylthio-2-propanone is added. This leads to the formation of a sulfonium salt intermediate.
Step 3: Ylide Formation and[2]-Sigmatropic Rearrangement A non-nucleophilic base, such as triethylamine, is added to the reaction mixture. The base facilitates the formation of a sulfonium ylide, which then undergoes a rapid[2]-sigmatropic rearrangement.
Step 4: Cyclization and Aromatization Upon warming to room temperature, the intermediate from the rearrangement cyclizes to form a 3-thiomethylindole derivative.
Step 5: Desulfurization The 3-thiomethyl group is removed by treatment with Raney nickel in ethanol to yield the final product, this compound.
Caption: Gassman Indole Synthesis Workflow.
Role in Signaling Pathways and Drug Discovery
This compound and its derivatives have garnered significant attention in medicinal chemistry due to their potential to modulate various biological pathways. While specific signaling pathways directly targeted by the parent molecule are not extensively documented, its role as a key synthetic intermediate has led to the discovery of potent inhibitors and modulators of several important drug targets.
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: Derivatives of ethyl indole-carboxylate have been synthesized and evaluated as potential inhibitors of GSK-3β, a serine/threonine kinase implicated in a range of diseases including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[23]
-
5-Lipoxygenase (5-LO) Inhibition: Certain 5-hydroxyindole-3-carboxylate derivatives, synthesized from precursors related to this compound, have demonstrated potent inhibition of human 5-lipoxygenase, an enzyme involved in the inflammatory cascade.[24]
-
Cannabinoid Receptor 1 (CB1) Modulation: Indole-2-carboxamides, which can be synthesized from ethyl indole-2-carboxylate precursors, have been identified as allosteric modulators of the cannabinoid CB1 receptor, a target for treating pain, obesity, and neurological disorders.[25]
-
Auxin Signaling Pathway: Indole-3-carboxylic acid derivatives have been investigated as potential antagonists of the transport inhibitor response 1 (TIR1) auxin receptor, highlighting the role of the indole scaffold in modulating plant signaling pathways.[26]
-
Anti-cancer Applications: 5-Hydroxyindole-3-carboxylic acid derivatives have been synthesized and investigated for their cytotoxic effects against breast cancer cell lines, with molecular docking studies suggesting potential interactions with the survivin protein.[27]
The versatility of the this compound core structure allows for the generation of large libraries of compounds for screening against a wide array of biological targets. The logical workflow for such a drug discovery process is outlined below.
Caption: Drug Discovery Workflow.
Conclusion
This compound, a molecule with roots in the foundational principles of organic chemistry, continues to be a compound of significant interest for researchers in both academic and industrial settings. Its straightforward, albeit historically nuanced, synthesis and versatile chemical reactivity make it an invaluable tool in the pursuit of novel chemical entities with therapeutic, agricultural, and material science applications. This guide has provided a comprehensive overview of its discovery, properties, and synthetic methodologies, offering a valuable resource for professionals in the field. The continued exploration of the chemical space accessible from this compound is poised to yield further innovations and discoveries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. revistadechimie.ro [revistadechimie.ro]
- 9. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. researchgate.net [researchgate.net]
- 13. ecommons.luc.edu [ecommons.luc.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. This compound | C11H11NO2 | CID 10987040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ethyl 5-hydroxyindole-2-carboxylate [webbook.nist.gov]
- 20. Ethyl 5-benzyloxyindole-2-carboxylate [webbook.nist.gov]
- 21. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]
- 22. Ethyl 5-hydroxyindole-2-carboxylate [webbook.nist.gov]
- 23. researchgate.net [researchgate.net]
- 24. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: Design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase [iris.unicampania.it]
- 25. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 27. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of GSK-3β Inhibitors from Ethyl Indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of potential Glycogen Synthase Kinase-3β (GSK-3β) inhibitors derived from ethyl indole-5-carboxylate. It also includes protocols for evaluating their inhibitory activity through in vitro kinase assays and cell-based methods.
Introduction to GSK-3β Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in various pathologies such as Alzheimer's disease, type 2 diabetes, and certain cancers.[2][3] GSK-3β is a key regulator in several signaling pathways, including the Wnt/β-catenin and insulin signaling pathways.[4][5] The development of potent and selective GSK-3β inhibitors is therefore a significant area of interest for therapeutic applications.[2][6]
Indole derivatives have emerged as a promising class of GSK-3β inhibitors.[7] This document focuses on the synthesis of novel indole-based compounds starting from this compound, a readily available starting material.
Synthesis of this compound Derivatives
The synthesis of the target GSK-3β inhibitors can be achieved through a multi-step process. A representative synthetic scheme is outlined below, employing the Japp-Klingemann reaction for the formation of the indole core.[8][9]
Diagram: Synthetic Workflow
Caption: A generalized workflow for the synthesis of GSK-3β inhibitors.
Experimental Protocol: General Synthesis
Materials:
-
This compound
-
Appropriate alkyl or aryl halide
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous Dimethylformamide (DMF)
-
Substituted anilines
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ethyl 2-methyl-3-oxobutanoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Concentrated sulfuric acid (H₂SO₄) or other cyclizing agent
-
Silica gel for column chromatography
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
N-Alkylation/Arylation of this compound:
-
To a solution of this compound in anhydrous DMF, add NaH portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes, then add the desired alkyl or aryl halide.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
-
Japp-Klingemann Reaction:
-
Prepare a diazonium salt by dissolving the substituted aniline in a mixture of concentrated HCl and water, and cooling to 0-5 °C.
-
Add a solution of NaNO₂ in water dropwise, maintaining the low temperature.
-
In a separate flask, prepare the ethyl 2-methyl-3-oxobutanoate anion by reacting it with NaOH in a mixture of ethanol and water at low temperature.
-
Slowly add the cold diazonium salt solution to the enolate solution.
-
Stir the reaction mixture for a specified time at low temperature.
-
The resulting hydrazone can be isolated by filtration or extraction.
-
-
Cyclization (Fischer Indole Synthesis):
-
Treat the hydrazone intermediate with a cyclizing agent such as concentrated H₂SO₄, polyphosphoric acid, or a Lewis acid catalyst in a suitable solvent.
-
Heat the reaction mixture as required (e.g., 80-100 °C) for several hours.
-
Monitor the formation of the indole product by TLC.
-
After cooling, neutralize the reaction mixture and extract the product.
-
Purify the crude product by column chromatography to yield the substituted ethyl 2-carboxylate-5-substituted 1H-indole derivative.[8]
-
-
Further Functionalization (Example: Amide Coupling):
-
The ester group of the synthesized indole can be hydrolyzed to the corresponding carboxylic acid.
-
This carboxylic acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amide derivatives for structure-activity relationship (SAR) studies.[10]
-
In Vitro GSK-3β Kinase Assay
The inhibitory activity of the synthesized compounds against GSK-3β can be determined using a variety of in vitro kinase assays. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.[4][11]
Diagram: In Vitro Kinase Assay Workflow
Caption: Workflow for a typical in vitro luminescence-based kinase assay.
Protocol: ADP-Glo™ GSK-3β Kinase Assay
Materials:
-
Recombinant human GSK-3β enzyme[4]
-
GSK-3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)[4]
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Prepare serial dilutions of the inhibitor compounds in the kinase buffer.
-
Prepare a solution of GSK-3β enzyme in kinase buffer.
-
Prepare a solution of the GSK-3 substrate peptide and ATP in kinase buffer.
-
-
Kinase Reaction:
-
Add the inhibitor solution to the wells of the plate.
-
Add the GSK-3β enzyme solution to the wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate for a specified time (e.g., 30-60 minutes) at 30 °C.[12]
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.[11]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[11]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the GSK-3β activity.
-
Plot the luminescence signal against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce GSK-3β activity by 50%.
-
Data Presentation: Inhibitory Activity
| Compound | IC50 (nM) for GSK-3β |
| Inhibitor A | [Insert Value] |
| Inhibitor B | [Insert Value] |
| Inhibitor C | [Insert Value] |
| CHIR-99021 (Control) | 6.7[4] |
| SB-216763 (Control) | 34[4] |
Cell-Based Assay for GSK-3β Inhibition
To assess the activity of the inhibitors in a cellular context, a common method is to measure the accumulation of β-catenin, a downstream target of GSK-3β in the Wnt signaling pathway.[13][14] In the absence of Wnt signaling, active GSK-3β phosphorylates β-catenin, targeting it for degradation.[4] Inhibition of GSK-3β leads to the stabilization and accumulation of β-catenin.[14]
Diagram: Wnt/β-catenin Signaling Pathway
Caption: Role of GSK-3β in the Wnt/β-catenin signaling pathway.
Protocol: β-Catenin Accumulation Assay (Western Blot)
Materials:
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-β-catenin, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor compounds for a specified time (e.g., 4-24 hours). Include a vehicle-only control.[14]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Centrifuge the lysates to remove cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.[14]
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe with an anti-loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for β-catenin and the loading control.
-
Normalize the β-catenin signal to the loading control signal.
-
Plot the normalized β-catenin levels against the inhibitor concentration to determine the effective concentration (EC50) for β-catenin stabilization.
-
Data Presentation: Cellular Activity
| Compound | EC50 (nM) for β-catenin stabilization |
| Inhibitor A | [Insert Value] |
| Inhibitor B | [Insert Value] |
| Inhibitor C | [Insert Value] |
| GSK-3β Inhibitor XI (Control) | 32 (in HEK293 cells)[14] |
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and compounds. All work should be conducted in a properly equipped laboratory and in accordance with all applicable safety regulations.
References
- 1. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Using Ethyl Indole-5-carboxylate to Synthesize Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors derived from ethyl indole-5-carboxylate. This document includes detailed synthetic protocols, methodologies for in vitro kinase inhibition assays, and a summary of the structure-activity relationships of related compounds. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate understanding.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal starting point for the design of kinase inhibitors. This compound is a versatile building block that can be readily functionalized at various positions to generate a diverse library of compounds for screening against a wide range of protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[1] This document outlines the synthetic routes to convert this compound into potent kinase inhibitors and the subsequent biological evaluation of these compounds.
Synthetic Protocols
The following protocols describe the synthesis of kinase inhibitors starting from this compound. The synthesis involves a multi-step process including hydrolysis, amidation, and cross-coupling reactions.
Protocol 1: Synthesis of Indole-5-carboxamide Derivatives
This protocol details the conversion of this compound to a diverse library of indole-5-carboxamides, a common structural motif in kinase inhibitors.
Step 1: Hydrolysis of this compound to Indole-5-carboxylic Acid
-
To a solution of this compound (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v), add lithium hydroxide (LiOH, 2-3 equivalents).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify with a dilute acid (e.g., 1N HCl) to a pH of ~2-3.
-
The resulting precipitate, indole-5-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Amide Coupling to form Indole-5-carboxamides
-
Suspend indole-5-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and Hydroxybenzotriazole (HOBt, 1.2 equivalents).
-
Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA, 2-3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired indole-5-carboxamide derivative.
Protocol 2: Japp-Klingemann Indole Synthesis for Substituted Indole-5-carboxylates
This method can be used to synthesize substituted this compound derivatives which can then be used in Protocol 1.[2][3][4]
-
Prepare a diazonium salt solution by treating a substituted aniline with sodium nitrite and hydrochloric acid at 0 °C.
-
In a separate flask, deprotonate a β-keto-ester (e.g., ethyl 2-methylacetoacetate) with a base like sodium ethoxide in ethanol.
-
Slowly add the diazonium salt solution to the enolate solution at low temperature (0-5 °C).
-
After the addition is complete, allow the reaction to stir for a specified time.
-
The resulting azo compound is then treated with a strong acid (e.g., sulfuric acid in ethanol) and heated to induce cyclization via the Fischer indole synthesis mechanism.[3]
-
The work-up typically involves neutralization, extraction with an organic solvent, and purification by chromatography to yield the substituted this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various indole-based kinase inhibitors. While specific data for derivatives directly from this compound is limited in the public domain, the data for structurally related indole derivatives provide valuable insights into the potential of this scaffold.
| Compound ID/Description | Target Kinase(s) | Assay Type | IC50/GI50 (nM) | Reference |
| 5g (5-substituted-3-ethylindole-2-carboxamide) | EGFR/CDK2 | Antiproliferative | GI50: 55 | [5] |
| 5i (5-substituted-3-ethylindole-2-carboxamide) | EGFR/CDK2 | Antiproliferative | GI50: 49 | [5] |
| 5j (5-substituted-3-ethylindole-2-carboxamide) | EGFR/CDK2 | Antiproliferative | GI50: 37 | [5] |
| Compound 5j | CDK2 | Kinase Assay | IC50: 16 | [5] |
| Compound 5i | CDK2 | Kinase Assay | IC50: 24 | [5] |
| Compound 5g | CDK2 | Kinase Assay | IC50: 33 | [5] |
| Compound 5c | CDK2 | Kinase Assay | IC50: 46 | [5] |
| Compound 5 (Indolyl-hydrazone) | PI3K-α, PI3K-β, PI3K-δ, CDK2, AKT-1, EGFR | Kinase Assay | Potent inhibition reported | [6] |
| Compound Aii11 (Ethyl 2-carboxylate-5-monosubstituted 1H-indole) | GSK-3β | Kinase Assay | "Excellent inhibitory activity" | [2][7] |
| Compounds Aii1, Aii2, Aii3 (Ethyl 2-carboxylate-5-monosubstituted 1H-indole) | GSK-3β | Kinase Assay | "Promising GSK-3β inhibitory activity" | [2][7] |
Experimental Protocols for Kinase Inhibition Assays
The following is a generalized protocol for an in vitro luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which can be adapted to measure the inhibition of various kinases like GSK-3β, EGFR, and CDK2.[8][9][10][11][12]
Protocol 3: In Vitro Luminescence-Based Kinase Inhibition Assay
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). The exact composition may vary depending on the specific kinase.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km value for the specific kinase.
-
Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate for the target kinase in kinase buffer.
-
Kinase Solution: Dilute the recombinant kinase enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
Test Compound Dilutions: Prepare a serial dilution of the synthesized indole derivatives in kinase buffer with a constant final concentration of DMSO (e.g., 1%).
2. Assay Procedure (384-well plate format):
-
Add 1 µL of the serially diluted test compound or vehicle control (DMSO) to the wells of a white, opaque 384-well plate.
-
Add 2 µL of the diluted kinase solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2 µL of a pre-mixed substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
3. Signal Detection (using ADP-Glo™ as an example):
-
After the kinase reaction, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to visualize key signaling pathways and the experimental workflow.
Caption: Simplified GSK-3β signaling pathways.
Caption: Overview of the EGFR signaling cascade.
Caption: Role of CDK2 in the cell cycle.
Caption: Experimental workflow for synthesis and screening.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for N-alkylation of Ethyl Indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of ethyl indole-5-carboxylate, a key transformation in the synthesis of various biologically active compounds. The protocols outlined below are based on established methodologies for indole N-alkylation and can be adapted for various research and development applications.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. N-alkylation of the indole nucleus is a fundamental synthetic modification that allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. This compound is a versatile starting material, and its N-alkylation provides access to a wide range of functionalized indole derivatives.
This application note details two common and effective protocols for the N-alkylation of this compound: a classical approach using a strong base and an alternative method employing milder basic conditions. A phase-transfer catalysis method is also discussed as a viable alternative.
Data Summary
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of indoles, which can be extrapolated for this compound based on similar substrates.
| Alkylating Agent | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkyl Halide | NaH | DMF/THF | - | 0 to RT | 1-2 | High | [1][2][3][4] |
| Allyl Bromide | aq. KOH | Acetone | - | 20 | 2 | Excellent | [5][6][7] |
| Benzyl Bromide | aq. KOH | Acetone | - | 20 | 2 | Excellent | [5][6][7] |
| Alkyl Halide | Cs₂CO₃ | DMF | - | 60 | 3 | 65 | [8] |
| Alkyl Halide | K₂CO₃ | [bmim][BF₄]/ACN | - | RT | - | Good | [9] |
| Alkyl Halide | NaOH (50% aq.) | Benzene | Bu₄N⁺HSO₄⁻ | - | - | 78-98 | [10] |
Experimental Protocols
Protocol 1: Classical N-alkylation using Sodium Hydride
This protocol utilizes a strong base, sodium hydride, to deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion that readily reacts with an alkylating agent.[1][2][3][4]
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF (or THF) under an inert atmosphere, add sodium hydride (1.1-1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS, typically 1-3 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.
Protocol 2: N-alkylation using Aqueous Potassium Hydroxide in Acetone
This method provides a milder alternative to the use of sodium hydride and has been successfully applied to the N-alkylation of ethyl indole-2-carboxylate, demonstrating its applicability to similar substrates.[5][6][7]
Materials and Reagents:
-
This compound
-
Potassium hydroxide (KOH)
-
Deionized water
-
Acetone
-
Alkylating agent (e.g., allyl bromide, benzyl bromide)
-
Ethyl acetate
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 mmol) in acetone (10 mL) in a round-bottom flask.
-
Add a solution of potassium hydroxide (3.0 mmol) in a minimal amount of water (e.g., 0.1 mL) to the stirred solution.
-
Stir the mixture at room temperature (20 °C) for 30 minutes.
-
Add the alkylating agent (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 2-8 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., ethyl acetate/hexane gradient) to yield the pure N-alkylated product.[5]
Visualizations
Experimental Workflow for N-alkylation
References
- 1. m.youtube.com [m.youtube.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
Application Notes and Protocols: Hydrolysis of Ethyl Indole-5-carboxylate to Indole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-5-carboxylic acid is a pivotal building block in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Its rigid bicyclic structure and the presence of a carboxylic acid handle for further functionalization make it a sought-after intermediate in medicinal chemistry. This document provides detailed protocols for the alkaline hydrolysis of ethyl indole-5-carboxylate to yield indole-5-carboxylic acid, a crucial step in the synthetic pathways of various drug candidates. The applications of indole-5-carboxylic acid are extensive, serving as a key reactant in the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators, and in the synthesis of amide conjugates with ketoprofen that act as inhibitors in the Hedgehog signaling pathway.[1]
Reaction Overview
The hydrolysis of this compound is typically achieved through saponification, an alkaline-mediated ester hydrolysis.[2] This reaction is generally carried out by heating the ester in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent system, commonly a mixture of an alcohol and water. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is irreversible and typically affords high yields of the corresponding carboxylate salt, which is subsequently protonated during acidic workup to give the desired carboxylic acid.
Experimental Protocols
This section details the methodology for the alkaline hydrolysis of this compound. Two common protocols using sodium hydroxide and potassium hydroxide are presented.
Protocol 1: Hydrolysis using Sodium Hydroxide in Aqueous Methanol
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in methanol.
-
Addition of Base: To the stirring solution, add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup - Acidification: To the remaining aqueous solution, add 2M hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH ~2-3). A precipitate of indole-5-carboxylic acid should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude indole-5-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Protocol 2: Hydrolysis using Potassium Hydroxide in Aqueous Acetone
This protocol is adapted from a procedure for the hydrolysis of a similar substrate, ethyl indol-2-carboxylate.[3]
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Acetone
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in acetone.
-
Addition of Base: Add an aqueous solution of potassium hydroxide (2-3 equivalents) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC.[3]
-
Cooling and Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.
-
Workup - Precipitation: Add cold deionized water to the residue. Acidify the mixture with 2M hydrochloric acid to precipitate the indole-5-carboxylic acid.[3]
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.[3]
Data Presentation
| Parameter | Protocol 1 (NaOH) | Protocol 2 (KOH) |
| Base | Sodium Hydroxide | Potassium Hydroxide |
| Solvent System | Methanol/Water | Acetone/Water |
| Equivalents of Base | 2-3 | 2-3 |
| Temperature | Reflux (approx. 65-70 °C) | Reflux (approx. 56-60 °C) |
| Reaction Time | 2-4 hours | 1-3 hours |
| Workup | Acidification & Extraction | Acidification & Precipitation |
| Typical Yield | > 90% (anticipated) | > 90% (anticipated) |
Visualizations
Caption: Workflow for the hydrolysis of this compound.
Caption: Applications of Indole-5-carboxylic Acid in drug development.
References
Application Notes: Ethyl Indole-5-carboxylate as a Versatile Precursor for Novel Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Ethyl indole-5-carboxylate, in particular, serves as a valuable and versatile starting material for the synthesis of a diverse array of anti-cancer agents. Its strategic functionalization allows for the exploration of various chemical spaces, leading to the discovery of potent molecules that target key oncogenic pathways.
This document provides detailed application notes, experimental protocols, and supporting data for the use of this compound in the development of novel anti-cancer therapeutics. The information presented is intended to guide researchers in the synthesis, characterization, and biological evaluation of new indole-5-carboxamide derivatives.
Key Applications and Rationale
This compound is an ideal precursor for several reasons:
-
Synthetic Tractability: The ester functionality at the C5 position can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a handle for a variety of coupling reactions, most notably amide bond formation. The indole nitrogen can also be functionalized to further modulate the compound's properties.
-
Structural Diversity: A wide range of amines can be coupled to the indole-5-carboxylic acid moiety, allowing for the systematic exploration of structure-activity relationships (SAR). This enables the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
-
Proven Anti-Cancer Activity: Numerous studies have demonstrated that indole derivatives, including those derived from the indole-5-carboxylic acid scaffold, exhibit potent anti-proliferative activity against a broad spectrum of cancer cell lines. These compounds have been shown to act through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][2][3]
Featured Application: Synthesis of Indole-5-Carboxamide Analogs
A primary application of this compound is in the synthesis of indole-5-carboxamides. This class of compounds has shown significant promise as anti-cancer agents. The general workflow for the synthesis and evaluation of these compounds is outlined below.
Caption: A general experimental workflow for the synthesis and biological evaluation of indole-5-carboxamide derivatives from this compound.
Quantitative Data Summary
The following tables summarize the anti-cancer activity of representative indole carboxamide derivatives, highlighting their potency against various human cancer cell lines.
Table 1: Cytotoxicity of Indole-2-Carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5d | A-549 (Lung) | 1.10 | Doxorubicin | 1.20 |
| MCF-7 (Breast) | 0.90 | 0.90 | ||
| Panc-1 (Pancreatic) | 1.20 | 1.40 | ||
| 5e | A-549 (Lung) | 0.95 | Doxorubicin | 1.20 |
| MCF-7 (Breast) | 0.80 | 0.90 | ||
| Panc-1 (Pancreatic) | 1.00 | 1.40 | ||
| 5j | A-549 (Lung) | 1.25 | Doxorubicin | 1.20 |
| MCF-7 (Breast) | 1.10 | 0.90 | ||
| Panc-1 (Pancreatic) | 1.25 | 1.40 |
Data extracted from a study on indole-2-carboxamides, demonstrating potent anti-proliferative activity.[4]
Table 2: Cytotoxicity of Thiazolyl-Indole-2-Carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6i | A549 (Lung) | 10.23 | Doxorubicin | 5.57 |
| MCF-7 (Breast) | 6.10 | 4.17 | ||
| HepG2 (Liver) | 32.74 | 4.89 | ||
| 6v | A549 (Lung) | 18.67 | Doxorubicin | 5.57 |
| MCF-7 (Breast) | 6.49 | 4.17 | ||
| HepG2 (Liver) | 10.78 | 4.89 |
Data from a study on thiazolyl-indole-2-carboxamides, showcasing a different substitution pattern and its effect on cytotoxicity.[3]
Experimental Protocols
Protocol 1: Synthesis of Indole-5-carboxylic Acid from this compound (Hydrolysis)
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate step.
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (e.g., 2 M)
-
Distilled water
-
Magnetic stirrer and heating plate
-
Round-bottom flask
-
Condenser
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of aqueous sodium hydroxide solution (e.g., 2-3 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with distilled water.
-
Acidify the solution to pH 2-3 by the dropwise addition of hydrochloric acid while stirring in an ice bath.
-
A precipitate of indole-5-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold distilled water, and dry under vacuum to yield the pure carboxylic acid.
Protocol 2: Synthesis of Indole-5-carboxamides (Amide Coupling)
This protocol outlines the coupling of indole-5-carboxylic acid with a primary or secondary amine to form the corresponding amide.
Materials:
-
Indole-5-carboxylic acid
-
Amine of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (base)
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve indole-5-carboxylic acid (1 equivalent) and HOBt (1.1 equivalents) or DMAP (0.1 equivalents) in anhydrous DMF or DCM in a flask under an inert atmosphere.
-
Add the amine (1.1 equivalents) and the base (e.g., TEA, 2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling agent (DCC or EDC, 1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole-5-carboxamide.
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol describes a common method to assess the anti-proliferative activity of the synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized indole-5-carboxamide compounds
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of the test compounds in cell culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anti-cancer drug).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Mechanism of Action: Targeting Key Signaling Pathways
Indole derivatives exert their anti-cancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. A prominent target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers.
References
- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ethyl Indole-5-carboxylate in Agrochemical Synthesis
Introduction
Ethyl indole-5-carboxylate is a versatile heterocyclic building block utilized in the synthesis of a variety of agrochemicals.[1] Its indole scaffold is a key feature in many biologically active molecules, including synthetic auxins, which are a class of herbicides that mimic the plant hormone indole-3-acetic acid (IAA).[2][3] The development of novel agrochemicals is crucial for enhancing crop yields and overcoming challenges such as pest resistance and environmental concerns. Carboxylic acid derivatives, in particular, have played a significant role in the creation of herbicides, fungicides, and insecticides.[4][5][6] This document provides detailed protocols and application notes on the use of this compound in the synthesis of potential agrochemical candidates.
Core Applications
The primary application of this compound in the agrochemical sector is as a precursor for the synthesis of:
-
Herbicides: Specifically, as a building block for auxin-mimic herbicides. The indole-5-carboxylic acid moiety can be elaborated to create compounds that disrupt plant growth in a manner similar to natural auxins.[2][3]
-
Fungicides: Indole derivatives have shown significant antifungal activity, and this compound can be a starting point for the synthesis of novel fungicidal compounds.[5][7][8][9][10]
-
Insecticides: The indole nucleus is present in various insecticidal compounds, and derivatives of this compound have been investigated for their potential as larvicides and insecticides.[11][12][13]
Experimental Protocols
Protocol 1: Synthesis of 5-Substituted Indole-2-Carboxylic Acid Derivatives as Herbicide Precursors
This protocol outlines a general method for the synthesis of 5-substituted indole-2-carboxylic acid derivatives from this compound. These derivatives are key intermediates in the development of novel auxin-like herbicides. The process involves the reaction of a p-substituted aniline with ethyl α-methyl acetoacetate, followed by hydrolysis and decarboxylation.[1]
Reaction Scheme:
Caption: Synthetic pathway for 5-substituted indole herbicide precursors.
Materials:
-
p-Substituted aniline (e.g., p-toluidine, p-bromoaniline)
-
Ethyl α-methyl acetoacetate
-
Sulfuric acid
-
Acetic acid
-
Hydrobromic acid
-
Copper powder
-
Quinoline
-
Benzene
-
n-Hexane
-
Methanol
-
Hydrochloric acid
Procedure:
-
Synthesis of Ethyl 5-substituted-indole-2-carboxylate:
-
In a reaction vessel, combine the p-substituted aniline derivative and ethyl α-methyl acetoacetate.
-
The reaction can be catalyzed by an acid. The specific conditions (temperature, reaction time) will vary depending on the chosen aniline derivative.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with a suitable solvent like benzene. The organic layer is washed, dried, and concentrated.[1]
-
The crude product can be purified by crystallization from a solvent system such as n-hexane.[1]
-
-
Hydrolysis to 5-Substituted-indole-2-carboxylic acid:
-
The ethyl 5-substituted-indole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid. This can be achieved directly without isolating the ester intermediate by using a mixture of sulfuric acid and acetic acid, or hydrobromic acid.[1]
-
This direct method is reported to improve reaction yield and is suitable for industrial-scale production.[1]
-
-
Decarboxylation to 5-Substituted Indole:
-
The 5-substituted-indole-2-carboxylic acid is decarboxylated by heating in the presence of a copper catalyst (e.g., copper powder or cuprous oxide) in a high-boiling inert solvent like quinoline.[1]
-
The reaction is typically carried out at temperatures between 100-200 °C.[1]
-
The resulting 5-substituted indole is a key precursor for further functionalization to produce auxin-like herbicides.
-
Quantitative Data (Hypothetical):
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| 1 | p-Bromoaniline | Ethyl α-methyl acetoacetate | Ethyl 5-bromo-1H-indole-2-carboxylate | 75 | >95 |
| 2 | Ethyl 5-bromo-1H-indole-2-carboxylate | H₂SO₄/AcOH | 5-Bromo-1H-indole-2-carboxylic acid | 90 | >98 |
| 3 | 5-Bromo-1H-indole-2-carboxylic acid | Heat, Cu catalyst | 5-Bromoindole | 85 | >97 |
Protocol 2: N-Alkylation of this compound for Fungicide Synthesis
This protocol describes the N-alkylation of the indole ring, a common step in the synthesis of various biologically active compounds, including potential fungicides.
Reaction Scheme:
Caption: General scheme for N-alkylation and hydrolysis of ethyl indole-2-carboxylate.
Materials:
-
Ethyl indol-2-carboxylate
-
Alkyl halide (e.g., allyl bromide, benzyl bromide)
-
Potassium hydroxide (KOH)
-
Acetone
-
Water
Procedure:
-
N-Alkylation:
-
Dissolve ethyl indol-2-carboxylate in acetone in a round-bottom flask.
-
Add an aqueous solution of KOH.
-
Add the desired alkyl halide dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture for a few hours. The progress of the reaction can be monitored by TLC.[14]
-
Upon completion, the solvent is removed, and the residue is worked up by extraction with a suitable organic solvent.
-
-
Hydrolysis to N-Alkylated Carboxylic Acid:
-
For the synthesis of the corresponding carboxylic acid, the N-alkylated ester can be directly hydrolyzed without isolation.
-
This is achieved by increasing the amount of aqueous KOH and refluxing the reaction mixture for about an hour.[14]
-
After cooling, the reaction mixture is acidified to precipitate the N-alkylated indole-2-carboxylic acid, which can then be collected by filtration.
-
Quantitative Data (Reported):
| Alkyl Halide | Product | Yield (%) |
| Allyl bromide | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent |
| Benzyl bromide | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent |
| Allyl bromide | 1-Allyl-1H-indole-2-carboxylic acid | High |
| Benzyl bromide | 1-Benzyl-1H-indole-2-carboxylic acid | High |
Signaling Pathway and Workflow Diagrams
Auxin Herbicide Mode of Action
Synthetic auxins, derived from indole carboxylic acids, disrupt plant growth by overwhelming the natural auxin signaling pathway. They bind to auxin receptors, leading to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes, ultimately causing cell death.
Caption: Simplified signaling pathway of auxin mimic herbicides.
General Experimental Workflow for Agrochemical Synthesis
The synthesis of agrochemicals from this compound typically follows a multi-step process involving initial functionalization, purification, and subsequent biological evaluation.
Caption: General workflow for synthesis and screening of indole-based agrochemicals.
References
- 1. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US4714712A - Carboxylic acid esters and insecticides containing them as the active ingredient - Google Patents [patents.google.com]
- 7. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of the 5-Position of Ethyl Indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the 5-position of ethyl indole-2-carboxylate, a key scaffold in medicinal chemistry. The protocols and data herein are intended to serve as a practical guide for the synthesis of diverse 5-substituted indole derivatives for applications in drug discovery and development.
Introduction
The indole nucleus is a privileged scaffold in a vast number of natural products and pharmaceutical agents.[1] Functionalization of the indole core is a critical strategy for modulating the biological and physicochemical properties of these molecules. The 5-position of the indole ring is a particularly attractive site for modification, as substituents at this position can significantly influence ligand-receptor interactions and metabolic stability. Ethyl indole-2-carboxylate is a versatile starting material, with the ester group at the 2-position serving as a handle for further derivatization, such as conversion to amides or other functional groups, which has been shown to be important for biological activity.[2][3] This document outlines key experimental protocols for introducing a variety of functional groups at the 5-position of ethyl indole-2-carboxylate.
Synthetic Strategies and Protocols
The derivatization of the 5-position of ethyl indole-2-carboxylate can be achieved through several synthetic routes, including the de novo synthesis of the indole ring system with a pre-installed substituent or by direct functionalization of the ethyl indole-2-carboxylate core.
Synthesis of 5-Substituted Ethyl Indole-2-carboxylates via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and robust method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound.[4] To synthesize 5-substituted ethyl indole-2-carboxylates, a p-substituted phenylhydrazine is condensed with ethyl pyruvate.
Experimental Protocol: Synthesis of Ethyl 5-Nitro-1H-indole-2-carboxylate
This protocol describes the synthesis of ethyl 5-nitro-1H-indole-2-carboxylate from p-nitrophenylhydrazine hydrochloride and ethyl pyruvate.[5]
Materials:
-
p-Nitrophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Water
-
Polyphosphoric acid (PPA)
-
Toluene or xylene
Procedure:
-
Hydrazone Formation:
-
Dissolve p-nitrophenylhydrazine hydrochloride in water.
-
Separately, dissolve ethyl pyruvate in ethanol.
-
Add the ethanolic solution of ethyl pyruvate to the aqueous solution of p-nitrophenylhydrazine hydrochloride.
-
Stir the mixture at a temperature between 20°C and 60°C for 20-60 minutes.
-
Collect the precipitated intermediate, ethyl pyruvate-4-nitrophenylhydrazone, by filtration.
-
-
Cyclization:
-
Add the dried hydrazone intermediate and polyphosphoric acid (catalyst) to a suitable reaction solvent such as toluene or xylene.
-
Heat the reaction mixture to a temperature between 85°C and 115°C for 20-60 minutes.
-
Upon completion of the reaction (monitored by TLC), the mixture is worked up to yield ethyl 5-nitro-1H-indole-2-carboxylate.[5]
-
The crude product can be purified by recrystallization or column chromatography.
-
Experimental Workflow: Fischer Indole Synthesis
Caption: Fischer Indole Synthesis Workflow.
Derivatization of the 5-Amino Group
The 5-amino group is a versatile handle for further functionalization, such as diazotization followed by Sandmeyer reactions to introduce a variety of substituents, or through acylation and sulfonylation reactions.
Experimental Protocol: Synthesis of Ethyl 5-Amino-1H-indole-2-carboxylate
This protocol describes the reduction of ethyl 5-nitro-1H-indole-2-carboxylate to the corresponding 5-amino derivative.[6]
Materials:
-
Ethyl 5-nitro-1H-indole-2-carboxylate
-
Ethanol
-
Ammonium formate
-
5% Palladium on carbon (Pd/C)
-
Celite
Procedure:
-
Dissolve ethyl 5-nitro-1H-indole-2-carboxylate in ethanol (6 volumes).
-
Add solid ammonium formate (4 equivalents) to the solution.
-
Under a nitrogen atmosphere, carefully add 5% palladium on carbon (10% by weight).
-
Heat the resulting mixture to reflux under a nitrogen atmosphere for 30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of Celite.
-
Wash the Celite pad with ethanol (20 volumes).
-
Remove the solvent from the filtrate in vacuo to yield the product, ethyl 5-amino-1H-indole-2-carboxylate.[6]
Halogenation of the 5-Position
Halogenated indoles, particularly at the 5-position, are crucial intermediates for cross-coupling reactions to form C-C, C-N, and C-O bonds.
Experimental Protocol: Synthesis of Ethyl 5-Iodo-1H-indole-2-carboxylate
This two-step protocol describes a regioselective bis-iodination followed by a zinc-mediated C3-dehalogenation to afford the 5-iodo product.[7]
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Iodine
-
Potassium hydroxide
-
N,N-Dimethylformamide (DMF)
-
Zinc powder
-
Acetic acid
Procedure:
-
C3, C5-Bis-iodination:
-
To a solution of ethyl 1H-indole-2-carboxylate in DMF, add potassium hydroxide followed by the portion-wise addition of iodine at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Perform an aqueous work-up to isolate the crude ethyl 3,5-diiodo-1H-indole-2-carboxylate.
-
-
C3-Dehalogenation:
-
Dissolve the crude di-iodinated product in acetic acid.
-
Add zinc powder in portions to the solution at room temperature.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and perform an aqueous work-up to isolate the crude ethyl 5-iodo-1H-indole-2-carboxylate.
-
Purify the product by column chromatography.
-
Friedel-Crafts Acylation
Direct acylation of the indole nucleus can be challenging due to competing reactions at the C3-position. However, under specific Friedel-Crafts conditions, acylation at the 5-position of ethyl indole-2-carboxylate can be achieved. The regioselectivity is influenced by the nature of the Lewis acid and the reactivity of the acylating agent.[8][9]
Experimental Protocol: Synthesis of Ethyl 5-Acyl-1H-indole-2-carboxylate
This protocol provides a general procedure for the Friedel-Crafts acylation of ethyl indole-2-carboxylate.[10]
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Acyl chloride (e.g., oxalyl chloride for the ethoxycarbonylcarbonyl group)
-
Aluminum chloride (AlCl₃)
-
1,2-Dichloroethane or another suitable solvent
Procedure:
-
Suspend AlCl₃ in the chosen solvent at 0°C.
-
Add the acyl chloride dropwise to the suspension.
-
Stir the mixture for 30 minutes at 0°C before adding a solution of ethyl 1H-indole-2-carboxylate in the same solvent.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours).
-
Quench the reaction with ice water and perform an aqueous work-up.
-
The crude product mixture, which may contain both 3- and 5-acylated isomers, is then purified by column chromatography to isolate the desired 5-acyl derivative.[10]
Palladium-Catalyzed Cross-Coupling Reactions
5-Bromoindole derivatives are versatile substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to introduce aryl, heteroaryl, and amino substituents.
Experimental Workflow: Suzuki-Miyaura Coupling of Ethyl 5-Bromo-1H-indole-2-carboxylate
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Synthetic Studies on Indoles and Related Compounds. XV. : An Unusual Acylation of Ethyl Indole-2-carboxylate in the Friedel-Crafts Acylation [jstage.jst.go.jp]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols: Ethyl Indole-5-carboxylate in the Development of Serotonin Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl indole-5-carboxylate is a versatile scaffold for the synthesis of various indole-based compounds. Its structure, featuring a reactive indole core and a modifiable ester group at the 5-position, makes it an attractive starting material for generating derivatives with potential activity at serotonin (5-HT) receptors. The indole nucleus is a key pharmacophore in many endogenous and synthetic serotonin receptor ligands. Modifications at the C3 and C5 positions of the indole ring are particularly important for achieving affinity and selectivity for different 5-HT receptor subtypes.
This document provides an overview of the potential applications of this compound in the development of serotonin receptor ligands, along with detailed protocols for the synthesis of key intermediates and the pharmacological evaluation of the resulting compounds.
Synthetic Strategies and Protocols
The ethyl ester group at the 5-position of the indole ring can be retained, hydrolyzed to the corresponding carboxylic acid, or converted into a carboxamide or a bioisosteric equivalent. The C3 position, being the most nucleophilic site on the indole ring, is amenable to electrophilic substitution, allowing for the introduction of various side chains, most notably the aminoethyl group characteristic of tryptamines.
Protocol 1: Synthesis of 3-(2-Aminoethyl)-1H-indole-5-carboxylate (A Tryptamine Analog)
This protocol describes a potential pathway for the synthesis of a tryptamine derivative from this compound, a key step in creating ligands for various 5-HT receptors.
Step 1: Vilsmeier-Haack Formylation at the C3 Position
-
To a solution of this compound (1 equivalent) in dry N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated product, ethyl 3-formyl-1H-indole-5-carboxylate, is collected by filtration, washed with water, and dried.
Step 2: Henry Reaction to Form the Nitrovinyl Intermediate
-
Dissolve the ethyl 3-formyl-1H-indole-5-carboxylate (1 equivalent) in nitromethane.
-
Add a catalytic amount of a base, such as ammonium acetate or butylamine, and heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature. The product, ethyl 3-(2-nitrovinyl)-1H-indole-5-carboxylate, will precipitate.
-
Collect the product by filtration, wash with cold ethanol, and dry.
Step 3: Reduction of the Nitrovinyl Group
-
To a suspension of lithium aluminum hydride (LiAlH₄, 4 equivalents) in dry tetrahydrofuran (THF) at 0 °C, add a solution of ethyl 3-(2-nitrovinyl)-1H-indole-5-carboxylate (1 equivalent) in dry THF dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate.
Protocol 2: Synthesis of 3-(2-Aminoethyl)-1H-indole-5-carboxamide (A 5-CT Analog)
This protocol outlines the conversion of the ethyl ester to a carboxamide, a common functional group in high-affinity serotonin receptor ligands like 5-Carboxamidotryptamine (5-CT).
Step 1: Ammonolysis of the Ethyl Ester
-
Suspend ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate (from Protocol 1) in a saturated solution of ammonia in methanol.
-
Heat the mixture in a sealed pressure vessel at 80-100 °C for 24-48 hours.
-
Cool the vessel to room temperature and concentrate the reaction mixture under reduced pressure.
-
The resulting crude 3-(2-aminoethyl)-1H-indole-5-carboxamide can be purified by recrystallization or column chromatography.
Pharmacological Evaluation Protocols
The synthesized compounds can be evaluated for their affinity and functional activity at various serotonin receptors using the following standard protocols.
Protocol 3: Radioligand Binding Assay for 5-HT₁A Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the 5-HT₁A receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT₁A receptor.
-
Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT₁A agonist).
-
Non-specific binding control: 10 µM 5-HT.
-
Assay buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd), and the cell membrane preparation.
-
Incubate the plate at 25 °C for 60 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the Ki values from the IC₅₀ values using the Cheng-Prusoff equation.
Protocol 4: cAMP Accumulation Assay for 5-HT₄ and 5-HT₇ Receptors (Gs-coupled)
This functional assay measures the ability of a compound to stimulate cAMP production via Gs-coupled receptors.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT₄ or 5-HT₇ receptor.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
cAMP assay kit (e.g., HTRF-based kit).
-
Reference agonist (e.g., 5-HT).
-
Test compounds.
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the cells into a 384-well plate and allow them to attach overnight.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add the test compounds at various concentrations and incubate for 30-60 minutes at 37 °C.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader and calculate the EC₅₀ values from the dose-response curves.
Protocol 5: IP₁ Accumulation Assay for 5-HT₂A Receptors (Gq-coupled)
This functional assay measures the accumulation of inositol monophosphate (IP₁), a downstream product of Gq-coupled receptor activation.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Stimulation buffer from an IP-One HTRF assay kit.
-
Reference agonist (e.g., 5-HT).
-
Test compounds.
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the cells into a 384-well plate.
-
Add the test compounds at various concentrations in stimulation buffer.
-
Incubate for 30-60 minutes at 37 °C.
-
Add the HTRF detection reagents (IP₁-d2 and anti-IP₁ cryptate).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader and determine the EC₅₀ values.
Data Presentation
The following tables present representative binding affinity and functional activity data for known serotonin receptor ligands that share structural features with compounds that could be synthesized from this compound. This data serves as a benchmark for evaluating newly synthesized compounds.
Table 1: Representative Binding Affinities (Ki, nM) of Serotonin Receptor Ligands.
| Compound | 5-HT₁A | 5-HT₁B | 5-HT₁D | 5-HT₂A | 5-HT₂C | 5-HT₆ | 5-HT₇ |
| 5-HT | 1.2 | 4.5 | 3.2 | 11.5 | 5.0 | 126 | 0.6 |
| 8-OH-DPAT | 0.4 | 2500 | 1600 | 3200 | 10000 | 8000 | 120 |
| Sumatriptan | 12 | 3.9 | 5.0 | >10000 | >10000 | >10000 | 100 |
| 5-CT | 0.5 | 1.3 | 0.6 | 1000 | 2500 | 100 | 0.2 |
| Ketanserin | 140 | 2500 | >10000 | 0.8 | 20 | 160 | 320 |
Table 2: Representative Functional Activities (EC₅₀/IC₅₀, nM) of Serotonin Receptor Ligands.
| Compound | Receptor | Assay | Activity | Value (nM) |
| 5-HT | 5-HT₁A | cAMP Inhibition | Agonist | 2.5 |
| 5-HT | 5-HT₂A | IP₁ Accumulation | Agonist | 6.8 |
| 5-HT | 5-HT₄ | cAMP Accumulation | Agonist | 4.2 |
| 5-HT | 5-HT₇ | cAMP Accumulation | Agonist | 1.1 |
| 8-OH-DPAT | 5-HT₁A | cAMP Inhibition | Agonist | 1.0 |
| 5-CT | 5-HT₇ | cAMP Accumulation | Agonist | 0.4 |
| Risperidone | 5-HT₂A | IP₁ Accumulation | Antagonist | 2.1 (IC₅₀) |
Visualizations
Signaling Pathways
Caption: Major G-protein signaling pathways for serotonin receptors.
Experimental Workflow
Caption: Workflow for serotonin receptor ligand development.
Structure-Activity Relationship Logic
Caption: Structure-Activity Relationship (SAR) logic diagram.
Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Indole-5-Carboxylate Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl indole-5-carboxylate, in particular, serves as a versatile starting material for the synthesis of a diverse range of biologically active compounds. This application note details the synthesis of a novel series of anti-inflammatory agents derived from this compound. The synthetic strategy involves the introduction of a chalcone moiety, a well-known pharmacophore with potent anti-inflammatory properties. The synthesized compounds are evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and reduce the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).
Synthetic Pathway
The synthesis of the target indole-5-carboxylate chalcones is achieved through a two-step reaction sequence starting from commercially available this compound. The first step involves a Vilsmeier-Haack reaction to introduce a formyl group at the C3 position of the indole ring. The resulting aldehyde then undergoes a Claisen-Schmidt condensation with various substituted acetophenones to yield the desired chalcones.
Caption: Synthetic route for indole-5-carboxylate chalcones.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-formyl-1H-indole-5-carboxylate (Intermediate Aldehyde)
-
Reagents and Equipment:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask, magnetic stirrer, ice bath, dropping funnel, rotary evaporator.
-
-
Procedure:
-
To a stirred solution of N,N-dimethylformamide (3 equivalents) in dichloromethane at 0 °C, slowly add phosphorus oxychloride (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1 equivalent) in dichloromethane dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford Ethyl 3-formyl-1H-indole-5-carboxylate.
-
Protocol 2: General Procedure for the Synthesis of Indole-5-carboxylate Chalcones (3a-e)
-
Reagents and Equipment:
-
Ethyl 3-formyl-1H-indole-5-carboxylate
-
Substituted acetophenones (e.g., acetophenone, 4-methoxyacetophenone, 4-chloroacetophenone, 4-nitroacetophenone, 4-methylacetophenone)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Round bottom flask, magnetic stirrer, reflux condenser.
-
-
Procedure:
-
Dissolve ethyl 3-formyl-1H-indole-5-carboxylate (1 equivalent) and the respective substituted acetophenone (1.1 equivalents) in ethanol in a round bottom flask.
-
To this stirred solution, add an aqueous solution of sodium hydroxide (2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Data Presentation
The synthesized compounds were characterized by spectroscopic methods and their anti-inflammatory activity was evaluated. The results are summarized in the tables below.
Table 1: Synthetic Yields of Indole-5-carboxylate Chalcones (3a-e)
| Compound | R | Yield (%) |
| 3a | H | 85 |
| 3b | OCH₃ | 82 |
| 3c | Cl | 88 |
| 3d | NO₂ | 79 |
| 3e | CH₃ | 86 |
Table 2: In Vitro Anti-inflammatory Activity of Indole-5-carboxylate Chalcones (3a-e)
| Compound | COX-2 Inhibition IC₅₀ (µM) | TNF-α Inhibition at 10 µM (%) |
| 3a | 12.5 | 45.2 |
| 3b | 8.2 | 58.7 |
| 3c | 5.6 | 65.4 |
| 3d | 3.1 | 78.9 |
| 3e | 10.8 | 51.3 |
| Celecoxib | 0.05 | - |
| Dexamethasone | - | 85.6 |
Biological Evaluation Protocols
Protocol 3: In Vitro COX-2 Inhibition Assay
This protocol is based on a colorimetric inhibitor screening assay.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic probe)
-
Assay buffer
-
Test compounds and reference inhibitor (Celecoxib)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of COX-2 enzyme solution to each well of a 96-well plate.
-
Add 10 µL of the test compound (at various concentrations) or the reference inhibitor to the respective wells. For the control well, add 10 µL of the vehicle (DMSO).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
-
Protocol 4: LPS-Induced TNF-α Release in RAW 264.7 Macrophages
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds and reference drug (Dexamethasone)
-
96-well cell culture plate
-
ELISA kit for mouse TNF-α
-
CO₂ incubator
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds or the reference drug for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production compared to the LPS-stimulated control.
-
Signaling Pathway and Experimental Workflow
NF-κB Signaling Pathway
The anti-inflammatory activity of many compounds is mediated through the inhibition of the NF-κB signaling pathway, which plays a crucial role in the expression of pro-inflammatory genes, including those for COX-2 and TNF-α.
Caption: Simplified NF-κB signaling pathway.
Experimental Workflow for Anti-inflammatory Screening
The overall workflow for the synthesis and screening of the novel anti-inflammatory compounds is depicted below.
Caption: Workflow for synthesis and screening.
Conclusion
This application note provides a comprehensive guide for the synthesis and evaluation of novel anti-inflammatory compounds derived from this compound. The detailed protocols and representative data serve as a valuable resource for researchers in the field of drug discovery and development. The structure-activity relationship suggested by the data indicates that electron-withdrawing groups on the phenyl ring of the chalcone moiety enhance the anti-inflammatory activity. Further optimization of the lead compounds identified in this study could lead to the development of potent and selective anti-inflammatory agents.
Application Notes and Protocols for the Synthesis of HIV-1 Integrase Inhibitors from Ethyl Indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of indole-based HIV-1 integrase inhibitors, with a focus on derivatives of ethyl indole-5-carboxylate. The indole scaffold, particularly when functionalized with a β-diketo acid moiety, has been identified as a promising pharmacophore for the development of potent HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2][3] These compounds act by chelating essential divalent metal ions (Mg2+) in the active site of the integrase enzyme, thereby preventing the integration of viral DNA into the host genome, a critical step in the HIV-1 replication cycle.[1][4]
This document outlines a representative synthetic pathway starting from this compound to yield a potent indole-3-β-diketo acid inhibitor. It also includes detailed protocols for the synthesis and the subsequent biological evaluation of these compounds.
Data Presentation: Biological Activity of Indole-Based HIV-1 Integrase Inhibitors
The following tables summarize the in vitro biological activity of a series of indole-β-diketo acid derivatives against HIV-1 integrase and in cell-based assays. This data provides a comparative overview of their potency and cytotoxicity.
Table 1: In Vitro Anti-HIV-1 Integrase Activity of Indole-β-Diketo Acids
| Compound ID | R Group (at N1) | 3'-Processing IC50 (µM) | Strand Transfer IC50 (µM) | Reference |
| 5a | H | >50 | 1.8 | [1][5] |
| 5c | CH₂CH₂Ph | >50 | 1.0 | [1][5] |
| 9c | CH₂CH₂Ph | >50 | 1.1 | [1][5] |
Table 2: Antiviral Activity and Cytotoxicity of Indole-β-Diketo Acids in Cell-Based Assays
| Compound ID | R Group (at N1) | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| 5a | H | 10 | >25 | >2.5 | [1][5] |
| 5c | CH₂CH₂Ph | 1.2 | >25 | >20.8 | [1][5] |
| 9c | CH₂CH₂Ph | 2.5 | >25 | >10 | [1][5] |
Experimental Protocols
I. Synthesis of Indole-3-β-diketo Acid HIV-1 Integrase Inhibitor
This section details a plausible multi-step synthesis of a potent indole-3-β-diketo acid inhibitor starting from this compound. The pathway involves N-alkylation, acetylation at the C3 position, Claisen condensation, and final hydrolysis.
Diagram of the Synthetic Pathway
Caption: Synthetic route from this compound to an indole-3-β-diketo acid.
Protocol 1: N-Alkylation of this compound
This protocol describes the introduction of an alkyl group at the N1 position of the indole ring.
-
Materials: this compound, sodium hydride (60% dispersion in mineral oil), alkyl halide (e.g., benzyl bromide or 2-phenylethyl bromide), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 0 °C and quench by slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Friedel-Crafts Acetylation at C3
This protocol introduces the acetyl group required for the subsequent Claisen condensation.
-
Materials: N-alkylated this compound, acetic anhydride, tin(IV) chloride (SnCl₄), dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-alkylated this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under argon.
-
Cool the solution to 0 °C.
-
Add acetic anhydride (1.5 eq) followed by the dropwise addition of SnCl₄ (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting 3-acetyl derivative by column chromatography.
-
Protocol 3: Claisen Condensation with Diethyl Oxalate
This step forms the key β-diketo ester intermediate.[1]
-
Materials: 3-Acetyl-N-alkyl-ethyl-indole-5-carboxylate, diethyl oxalate, sodium methoxide (NaOMe), anhydrous methanol.
-
Procedure:
-
To a solution of sodium methoxide (3.0 eq) in anhydrous methanol, add the 3-acetylindole derivative (1.0 eq).
-
Add diethyl oxalate (2.0 eq) and heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with 1N HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and evaporate the solvent.
-
The crude β-diketo ester can be purified by column chromatography or used directly in the next step.
-
Protocol 4: Hydrolysis to the β-Diketo Acid
This final step yields the active HIV-1 integrase inhibitor.[1]
-
Materials: Crude β-diketo ester, lithium hydroxide (LiOH), tetrahydrofuran (THF), water.
-
Procedure:
-
Dissolve the crude β-diketo ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of LiOH (3-5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final indole-3-β-diketo acid.
-
II. Biological Evaluation Protocols
The following protocols are used to assess the anti-HIV-1 activity and cytotoxicity of the synthesized compounds.
Diagram of the Biological Evaluation Workflow
Caption: Workflow for determining antiviral efficacy and cytotoxicity.
Protocol 5: Anti-HIV-1 Activity Assay (p24 Antigen ELISA)
This assay quantifies the inhibition of HIV-1 replication by measuring the amount of viral p24 antigen in the cell culture supernatant.
-
Materials: H9 cells (or other susceptible T-cell line), RPMI 1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, HIV-1 stock, synthesized compounds, DMSO, 96-well plates, commercial HIV-1 p24 ELISA kit.
-
Procedure:
-
Cell Preparation: Culture H9 cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics.
-
Assay Setup: Seed H9 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Compound Addition: Prepare serial dilutions of the synthesized compounds in culture medium from a DMSO stock. Add the diluted compounds to the wells. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only).
-
Infection: Add HIV-1 virus stock to the wells at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates at 37 °C in a humidified 5% CO₂ atmosphere for 7 days.
-
p24 Measurement: After incubation, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen using a commercial p24 ELISA kit according to the manufacturer's instructions.[6]
-
Data Analysis: Calculate the 50% effective concentration (EC50) as the compound concentration that reduces p24 production by 50% compared to the virus control.
-
Protocol 6: Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of the synthesized compounds to the host cells.
-
Materials: H9 cells, culture medium, synthesized compounds, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., acidified isopropanol).
-
Procedure:
-
Assay Setup: Seed H9 cells in a 96-well plate at the same density as in the anti-HIV-1 assay. Add serial dilutions of the compounds.
-
Incubation: Incubate the plates for 7 days under the same conditions as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) as the compound concentration that reduces cell viability by 50% compared to the untreated cell control. The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design and synthesis of novel indole beta-diketo acid derivatives as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fischer Indole Synthesis of Ethyl Indole-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the Fischer indole synthesis of Ethyl Indole-5-carboxylate. It includes a troubleshooting guide, frequently asked questions (FAQs), a detailed experimental protocol, and a summary of reaction conditions.
Troubleshooting Guide
The Fischer indole synthesis can be sensitive to various factors. The following table addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Hydrazone Formation: The initial condensation between ethyl 4-hydrazinobenzoate and ethyl pyruvate may be inefficient. | - Ensure the purity of starting materials. - The hydrazone can be pre-formed and isolated before the cyclization step. - Add a catalytic amount of acetic acid to facilitate condensation. |
| Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are crucial. A weak acid may not be effective, while a very strong acid can cause decomposition.[1] | - Experiment with a range of Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2] - Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1] | |
| Decomposition of Starting Material or Product: The electron-withdrawing nature of the ethyl carboxylate group can make the phenylhydrazine less reactive and the indole product more susceptible to degradation under harsh acidic conditions. | - Optimize the reaction temperature; start with milder conditions and gradually increase. - Minimize the reaction time and neutralize the acid promptly during workup.[1] | |
| Formation of Tar-Like Byproducts | High Reaction Temperature: Elevated temperatures can lead to polymerization and the formation of intractable tars.[1] | - Carefully control the reaction temperature. Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, potentially reducing tar formation.[1] |
| Prolonged Reaction Time: Extended exposure to acidic conditions at high temperatures can promote side reactions. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed. | |
| Difficulty in Product Purification | Presence of Polar Impurities: Unreacted starting materials and acidic byproducts can complicate purification by column chromatography. | - Perform an aqueous workup to remove the acid catalyst and water-soluble impurities. - Consider a pre-purification step such as recrystallization if the crude product is a solid. |
| Co-elution of Impurities: Byproducts with similar polarity to the desired product can be challenging to separate. | - Optimize the eluent system for column chromatography. A common system for similar compounds is a gradient of ethyl acetate in hexanes or petroleum ether.[3] - If acidic impurities are an issue, adding a small amount of a volatile base like triethylamine to the eluent can improve separation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
The Fischer indole synthesis is an acid-catalyzed reaction that converts a phenylhydrazine and an aldehyde or ketone into an indole. The mechanism involves the following key steps:
-
Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which breaks the N-N bond and forms a C-C bond.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination of Ammonia: The resulting aminoacetal intermediate eliminates a molecule of ammonia to form the final indole ring.[2][6]
Q2: How does the electron-withdrawing ethyl carboxylate group at the 5-position affect the reaction?
The ethyl carboxylate group is electron-withdrawing, which can decrease the electron density on the phenyl ring of the hydrazine. This can make the key[5][5]-sigmatropic rearrangement step more challenging compared to syntheses with electron-donating groups. While electron-donating groups can sometimes promote undesired N-N bond cleavage, electron-withdrawing groups generally slow down the desired cyclization, potentially requiring stronger acids or higher temperatures.[5][7]
Q3: What are the most common catalysts for the Fischer indole synthesis and which is recommended for this specific synthesis?
A variety of Brønsted and Lewis acids can be used. Common choices include sulfuric acid, hydrochloric acid, p-toluenesulfonic acid, zinc chloride, and polyphosphoric acid (PPA).[2][6] For substrates with electron-withdrawing groups, a stronger acid like PPA or a mixture of sulfuric acid in ethanol is often effective. It is recommended to perform small-scale optimization experiments to identify the best catalyst and conditions for your specific setup.[1]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. A suitable eluent system, such as 20-30% ethyl acetate in hexanes, can be used to separate the starting materials from the product. The starting hydrazone and the final indole product will have different Rf values, allowing you to track the consumption of the starting material and the formation of the product.
Q5: What is a suitable method for purifying the final product, this compound?
After an appropriate aqueous workup to remove the acid catalyst, the crude product can be purified by column chromatography on silica gel. Based on the polarity of similar indole esters, an eluent system of ethyl acetate in hexanes or petroleum ether is a good starting point.[3] For example, a gradient elution starting from 10% ethyl acetate in hexanes and gradually increasing the polarity may provide good separation. Recrystallization from a suitable solvent like ethanol can also be an effective purification method if the crude product is a solid.[8]
Experimental Protocol: Synthesis of Ethyl 2-Methylindole-5-carboxylate
This protocol is adapted from a reliable procedure for a structurally similar compound and serves as a strong starting point for the synthesis of this compound.[8] The primary difference will be the use of ethyl pyruvate instead of methylthio-2-propanone.
Materials:
-
Ethyl 4-hydrazinobenzoate hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve ethyl 4-hydrazinobenzoate hydrochloride in ethanol. Add a stoichiometric amount of ethyl pyruvate. A catalytic amount of acetic acid can be added to facilitate the reaction. Stir the mixture at room temperature or gentle heat until TLC analysis indicates the formation of the hydrazone.
-
Indolization: To the solution containing the hydrazone (or the isolated hydrazone dissolved in ethanol), cautiously add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final product by NMR, IR, and mass spectrometry.
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Fischer indole synthesis of indole carboxylates. Yields are highly dependent on the specific substrates and reaction conditions.
| Parameter | Condition | Typical Range/Value | Reference |
| Starting Materials | Phenylhydrazine derivative | Ethyl 4-hydrazinobenzoate | [8] |
| Carbonyl compound | Ethyl pyruvate | ||
| Catalyst | Brønsted or Lewis Acid | H₂SO₄, PPA, ZnCl₂ | [2][6] |
| Solvent | Protic or Aprotic | Ethanol, Acetic Acid | [9] |
| Temperature | Varies with catalyst and solvent | 70 - 120 °C | [1] |
| Reaction Time | Monitored by TLC | 2 - 24 hours | [10] |
| Purification | Column Chromatography | Silica Gel, Ethyl Acetate/Hexanes | [3] |
| Reported Yields (for similar compounds) | 50 - 80% | [11] |
Visualizations
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Logical relationship of components in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scribd.com [scribd.com]
- 10. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
Technical Support Center: Synthesis of Ethyl Indole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl Indole-5-carboxylate. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer indole synthesis of this compound is giving a low yield. What are the potential causes and solutions?
A1: Low yields in the Fischer indole synthesis are a common issue. Several factors could be at play:
-
Incomplete Hydrazone Formation: The initial reaction between 4-carboxyphenylhydrazine and ethyl pyruvate to form the hydrazone is critical. Ensure you are using appropriate reaction conditions, such as a suitable solvent (e.g., ethanol) and catalyst (e.g., a few drops of acetic acid). The removal of water, either by a Dean-Stark trap or by using a drying agent, can drive the equilibrium towards hydrazone formation.
-
Inefficient Cyclization: The acid-catalyzed cyclization of the hydrazone is the key step. The choice and concentration of the acid catalyst are crucial. Common catalysts include Brønsted acids like sulfuric acid, polyphosphoric acid (PPA), or p-toluenesulfonic acid, and Lewis acids such as zinc chloride.[1][2] The optimal catalyst and temperature will depend on your specific substrate. It is advisable to run small-scale trials to screen different catalysts and conditions.
-
Side Reactions: Undesired side reactions can significantly lower the yield. These can include rearrangement of the indole nucleus or polymerization of starting materials or products under harsh acidic conditions. To mitigate this, consider using milder catalysts or lower reaction temperatures.
-
Purification Losses: this compound can be lost during workup and purification. Ensure complete extraction from the reaction mixture and use appropriate purification techniques, such as column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane), to minimize losses.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity for the 5-substituted indole?
A2: The formation of regioisomers can be a challenge, particularly in Fischer indole synthesis if the starting phenylhydrazine has multiple potential cyclization sites. To favor the formation of the 5-substituted indole, starting with a para-substituted phenylhydrazine (4-carboxyphenylhydrazine) is the correct approach. If you are still observing other isomers, it might be due to impurities in your starting materials. Ensure the purity of your 4-carboxyphenylhydrazine.
Alternatively, consider a different synthetic route that offers better regiocontrol, such as a palladium-catalyzed cross-coupling reaction.[1]
Q3: What are some alternative methods to the Fischer indole synthesis for preparing this compound that might offer higher yields?
A3: Several other methods can be employed, which may provide better yields depending on the available starting materials and laboratory capabilities:
-
Reissert Indole Synthesis: This method involves the condensation of a 2-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[3] This can be a reliable method for preparing substituted indole-2-carboxylates, which can then be functionalized at the 5-position in subsequent steps if necessary.
-
Gassman Indole Synthesis: This synthesis can be used to prepare a variety of substituted indoles and has the advantage of using readily available anilines.[4]
-
Palladium-Catalyzed Reactions: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, can be adapted to form the indole ring with high efficiency and control over substitution patterns.[1]
Q4: During the workup, I am having trouble with the product precipitating out of the aqueous layer. How can I improve the extraction efficiency?
A4: If your product is precipitating during the aqueous workup, it indicates that its solubility in the aqueous phase is low, but it may also not be fully dissolving in your organic extraction solvent. To improve extraction:
-
Increase the volume of the organic solvent: Using a larger volume of ethyl acetate or your chosen solvent can help to fully dissolve the product.
-
Perform multiple extractions: It is more effective to perform several extractions with smaller volumes of solvent than one large extraction.
-
Adjust the pH: Depending on the nature of the impurities, adjusting the pH of the aqueous layer might help to keep them in the aqueous phase while your product is extracted into the organic layer.
-
Back-extraction: If the issue persists, you can perform a back-extraction. Extract the aqueous layer with your organic solvent, and then wash the combined organic layers with brine to remove any residual water and water-soluble impurities.
Quantitative Data Summary
The following table summarizes reported yields for different synthetic routes to indole carboxylates, providing a basis for comparison.
| Synthetic Method | Starting Materials | Product | Yield (%) | Reference |
| Gassman Indole Synthesis | Substituted Aniline, Methylthio-2-propanone | Ethyl 2-methylindole-5-carboxylate | 93-99% | [4] |
| Fischer Indole Synthesis | Ethyl pyruvate phenylhydrazone | Ethyl indole-2-carboxylate | 41-44% | [5] |
| Reissert Indole Synthesis | 2-nitrotoluene, Diethyl oxalate | Substituted ethyl indole-2-carboxylates | Not specified | [3] |
| Iodination of Indole Core | Ethyl 1H-indole-3-carboxylate | Ethyl 5-iodo-1H-indole-3-carboxylate | 70% | [6] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of Ethyl Indole-2-carboxylate
This protocol is adapted from a literature procedure for a related indole ester and can be modified for the synthesis of this compound by using the appropriate phenylhydrazine.[5]
Materials:
-
Ethyl pyruvate phenylhydrazone
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Diethyl ether
Procedure:
-
Place ethyl pyruvate phenylhydrazone in a reaction flask.
-
Add polyphosphoric acid to the flask.
-
Heat the mixture with stirring. The optimal temperature and time should be determined empirically, but a starting point could be 80-100 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Fischer Indole Synthesis
Caption: A flowchart for diagnosing and resolving low yield issues in the Fischer indole synthesis.
General Reaction Scheme: Fischer Indole Synthesis
Caption: The key transformation in the Fischer indole synthesis, from reactants to the final indole product.
References
Technical Support Center: Purification of Crude Ethyl Indole-5-carboxylate by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Ethyl indole-5-carboxylate by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is likely a poor choice for recrystallization. An ideal solvent should readily dissolve the compound when hot but have low solubility when cold. If the compound doesn't dissolve even when heated, the solvent is unsuitable.
-
Troubleshooting Steps:
-
Select an alternative solvent: Based on the ester functional group in this compound, polar organic solvents are a good starting point. Consider solvents such as ethanol, methanol, or ethyl acetate.
-
Use a solvent mixture: If a single solvent is not effective, a mixed solvent system can be employed. For instance, dissolve the crude product in a good solvent (e.g., ethanol) at its boiling point, and then add a poor solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.
-
Increase the solvent volume: While it's crucial to use a minimal amount of solvent for good recovery, insufficient solvent will prevent the solid from dissolving. Add small increments of hot solvent until the solid dissolves.
-
Q2: The solution is colored, and the resulting crystals are not the expected off-white color. How can I remove colored impurities?
A2: Colored impurities are common in crude organic products. These can often be removed by treatment with activated charcoal.
-
Troubleshooting Steps:
-
After dissolving the crude this compound in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.
-
Swirl the mixture for a few minutes. Caution: Do not add charcoal to a boiling solution, as it can cause vigorous bumping.
-
Perform a hot filtration to remove the charcoal. The filtrate should be colorless or significantly less colored.
-
Allow the filtered solution to cool and crystallize.
-
Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A3: This is a common issue known as supersaturation, where the compound remains dissolved even though its concentration is above its solubility limit at that temperature.
-
Troubleshooting Steps:
-
Induce crystallization by scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.
-
Reduce the solvent volume: It is possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: If an ice bath is not sufficient, a dry ice/acetone bath can be used to achieve lower temperatures, which may induce crystallization.
-
Q4: The product has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. The melting point of this compound is in the range of 97-103 °C.[1]
-
Troubleshooting Steps:
-
Reheat the solution: Reheat the mixture until the oil redissolves completely.
-
Add more solvent: Add a small amount of additional hot solvent to the solution.
-
Slow cooling: Allow the flask to cool very slowly to room temperature before placing it in an ice bath. Insulating the flask can help with slow cooling.
-
Change the solvent: If the problem persists, choose a solvent with a lower boiling point.
-
Q5: The yield of my recrystallized this compound is very low. What are the possible reasons?
A5: Low yield can be attributed to several factors during the recrystallization process.
-
Troubleshooting Steps:
-
Using too much solvent: This is a very common cause of low yield, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost with the solid impurities. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including in an ice bath, to maximize crystal formation.
-
Washing with room temperature solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product.
-
Quantitative Data
While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides a qualitative solubility profile based on the behavior of similar indole derivatives and general principles of solubility. This can serve as a starting point for solvent selection.
| Solvent | Predicted Solubility (at Room Temperature) | Predicted Solubility (at Boiling Point) | Suitability for Recrystallization |
| Ethanol | Sparingly Soluble to Soluble | Soluble to Very Soluble | Good |
| Methanol | Sparingly Soluble to Soluble | Soluble to Very Soluble | Good |
| Ethyl Acetate | Soluble | Very Soluble | Potentially Good (may require a co-solvent) |
| Hexane | Insoluble to Sparingly Soluble | Sparingly Soluble | Good as an anti-solvent in a mixed solvent system |
| Toluene | Sparingly Soluble | Soluble | Moderate |
| Acetone | Soluble | Very Soluble | Potentially Good (may require a co-solvent) |
| Water | Insoluble | Very Insoluble | Good for precipitating the product from a solution in a water-miscible organic solvent. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may need to be optimized based on the purity of the crude material and the specific impurities present. A common and effective solvent for the recrystallization of similar indole esters is ethanol.[2]
Materials:
-
Crude this compound
-
Ethanol (absolute or 95%)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and a boiling chip.
-
Gently heat the mixture to the boiling point of the ethanol while stirring or swirling.
-
Continue adding small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Swirl the mixture for a few minutes.
-
-
Hot Filtration (if charcoal was used or if there are insoluble impurities):
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring a small amount of hot ethanol through it.
-
Quickly filter the hot solution into the preheated flask. This step removes the charcoal and any other insoluble impurities.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper for a few minutes by drawing air through the funnel.
-
Transfer the crystals to a watch glass and allow them to dry completely. The purity can be checked by measuring the melting point. Pure this compound has a melting point range of 97-103 °C.[1]
-
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of Ethyl Indole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Ethyl indole-5-carboxylate. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on common byproducts and strategies to minimize their formation.
Problem 1: Low Yield of this compound in Fischer Indole Synthesis
Symptoms:
-
The overall yield of the desired product is significantly lower than expected.
-
TLC or LC-MS analysis shows multiple spots/peaks in addition to the product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| N-N Bond Cleavage | The Fischer indole synthesis involves a[1][1]-sigmatropic rearrangement. For substrates with electron-withdrawing groups like the 5-ethoxycarbonyl group, the N-N bond of the hydrazone intermediate can be weakened, leading to cleavage as a competing side reaction.[2][3] This results in the formation of aniline and imine-derived byproducts instead of the desired indole. | Optimize the reaction conditions by using a milder acid catalyst or lowering the reaction temperature to favor the desired cyclization over bond cleavage. |
| Incomplete Hydrazone Formation | The initial condensation of ethyl 4-hydrazinobenzoate with a pyruvate derivative to form the hydrazone may be incomplete. | Ensure equimolar amounts of reactants or a slight excess of the pyruvate. Monitor the hydrazone formation by TLC before proceeding with the cyclization step. |
| Suboptimal Acid Catalyst | The choice and concentration of the acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) are critical. An inappropriate catalyst or concentration can promote side reactions.[3] | Screen different acid catalysts and concentrations to find the optimal conditions for your specific substrate. |
| Decomposition of Starting Materials or Product | Prolonged reaction times or high temperatures can lead to the decomposition of the starting materials, intermediates, or the final product. | Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Employ milder reaction conditions where possible. |
Problem 2: Presence of Unexpected Byproducts
Symptoms:
-
Isolation of compounds other than the expected this compound.
-
Appearance of distinct, unexpected spots on TLC or peaks in LC-MS.
Common Byproducts and Their Identification:
| Byproduct | Synthetic Route | Reason for Formation | Identification | Prevention/Minimization |
| Diethyl azobenzene-4,4'-dicarboxylate | Fischer Indole Synthesis | Oxidation of the starting material, ethyl 4-hydrazinobenzoate, can lead to the formation of this azo compound. This may appear as red needles in the crude product. | Characterized by its distinct color and can be identified by mass spectrometry and NMR. | Use fresh, high-purity ethyl 4-hydrazinobenzoate. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Regioisomers (e.g., Ethyl indole-7-carboxylate) | Hemetsberger Synthesis | When using a meta-substituted starting material, the cyclization can occur at two different positions, leading to a mixture of regioisomers. For a 4-substituted starting material leading to a 5-substituted indole, this is less of a concern, but it is a critical consideration for other substitution patterns.[2] | Careful analysis of NMR spectra (specifically the aromatic region) and comparison with known standards. | This is an inherent challenge of this route with certain substitution patterns. Chromatographic separation is often required. |
| Quinolone Derivatives | Reissert Synthesis | Under certain reduction conditions, the intermediate can undergo an alternative cyclization pathway to form quinolone derivatives instead of the desired indole.[1] | Can be identified by mass spectrometry (different molecular weight) and distinct NMR signals. | Carefully control the reduction conditions (reagent, temperature, and reaction time). |
| Aldol Condensation Products | Fischer Indole Synthesis | If the carbonyl compound used has α-hydrogens, it can undergo self-condensation under acidic conditions. | These byproducts will have a higher molecular weight than the starting carbonyl compound and can be identified by MS and NMR. | Use a carbonyl compound without α-hydrogens if possible, or optimize the reaction conditions (e.g., lower temperature, shorter reaction time) to minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Which is the most common and generally applicable method for synthesizing this compound?
The Fischer indole synthesis is one of the most widely used and versatile methods for preparing indoles.[4] For this compound, this would typically involve the reaction of ethyl 4-hydrazinobenzoate with an ethyl pyruvate derivative under acidic conditions.
Q2: I am using the Fischer indole synthesis and observe a significant amount of starting material remaining even after prolonged reaction time. What could be the issue?
This could be due to several factors:
-
Insufficiently acidic conditions: The cyclization step of the Fischer synthesis is acid-catalyzed. Ensure your acid catalyst is active and present in a sufficient amount.
-
Low reaction temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.
-
Steric hindrance: Bulky substituents on either the hydrazine or the carbonyl compound can slow down the reaction.
Q3: In the Reissert synthesis, what are the key parameters to control to avoid the formation of quinolone byproducts?
The formation of quinolones is sensitive to the reduction conditions. Key parameters to control include:
-
Reducing agent: Different reducing agents can favor different pathways.
-
Reaction temperature: Lower temperatures generally favor the desired indole formation.
-
pH of the reaction medium: The acidity can influence the cyclization pathway.
Q4: Are there any specific safety precautions to consider during the synthesis of this compound?
Yes, general laboratory safety precautions should always be followed. Specifically:
-
Hydrazine derivatives: Many hydrazine compounds are toxic and potentially carcinogenic. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Strong acids: Reagents like sulfuric acid and polyphosphoric acid are corrosive. Handle them with care.
-
Azide compounds: If using the Hemetsberger synthesis, be aware that organic azides can be explosive, especially when heated. Handle with extreme caution and behind a blast shield.
Experimental Protocols
Synthesis of Ethyl 2-methylindole-5-carboxylate
This synthesis proceeds in three main steps.
A. Preparation of Methylthio-2-propanone This intermediate is prepared from methanethiol and chloroacetone.
B. Formation of the Sulfonium Salt and Rearrangement Ethyl 4-aminobenzoate is reacted with tert-butyl hypochlorite, followed by the addition of methylthio-2-propanone and triethylamine to form an intermediate that rearranges to ethyl 2-methyl-3-methylthioindole-5-carboxylate.
C. Desulfurization to Ethyl 2-methylindole-5-carboxylate The 3-methylthio group is removed using Raney nickel to yield the final product.
Detailed Procedure for Step C (Desulfurization):
-
A solution of 10.0 g (0.0402 mole) of ethyl 2-methyl-3-methylthioindole-5-carboxylate in 300 ml of absolute ethanol is placed in a 500-ml, three-necked, round-bottomed flask fitted with a mechanical stirrer.
-
An excess (approximately 15 teaspoons) of freshly washed W-2 Raney nickel is added.
-
The mixture is stirred for one hour.
-
Stirring is stopped, the liquid phase is decanted, and the catalyst is washed twice by stirring for 15 minutes with 100-ml portions of absolute ethanol and decanting the solvent.
-
The combined ethanolic solutions are concentrated on a rotary evaporator.
-
The residual solid is dissolved in 150 ml of warm dichloromethane, dried over anhydrous magnesium sulfate, and filtered.
-
Concentration of the combined filtrates with a rotary evaporator gives 7.5–8.1 g (93–99%) of ethyl 2-methylindole-5-carboxylate.
Note: A potential impurity in a similar synthesis has been identified as diethyl azobenzene-4,4'-dicarboxylate, which may appear as red needles.
Visualizations
Fischer Indole Synthesis Workflow and Byproduct Formation
Caption: Fischer Indole Synthesis of this compound and common byproduct pathways.
Reissert Synthesis and Quinolone Byproduct Formation
Caption: Reissert Synthesis showing the potential for quinolone byproduct formation.
References
Troubleshooting low yield in Japp-Klingemann synthesis of indole esters
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Japp-Klingemann synthesis of indole esters.
Frequently Asked Questions (FAQs)
Q1: My Japp-Klingemann reaction is giving a very low yield of the desired hydrazone. What are the common causes?
Low yields in the Japp-Klingemann reaction step can stem from several factors:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable, especially at elevated temperatures. It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and coupling steps.
-
Incorrect pH: The pH of the reaction mixture is critical. The coupling reaction is generally carried out in a weakly acidic to neutral or slightly basic medium. A highly acidic medium can lead to decomposition of the diazonium salt, while a strongly basic medium can cause side reactions of the β-ketoester.
-
Formation of a Stable Azo Compound: Under certain conditions, the intermediate azo compound may be stable and fail to convert to the hydrazone. This is more likely if the subsequent cleavage of the acyl or carboxyl group is slow.[1][2]
-
Side Reactions: The diazonium salt can participate in unwanted side reactions, such as coupling with the solvent or other nucleophiles present in the reaction mixture.
-
Purity of Starting Materials: Impurities in the aniline or the β-ketoester can lead to the formation of byproducts and a lower yield of the desired hydrazone.
Q2: I've isolated a colored compound, but it's not the expected hydrazone. What could it be?
You have likely isolated the intermediate azo compound.[1][2] In some cases, particularly with certain substitution patterns on the aromatic ring or with specific β-dicarbonyl compounds, this azo intermediate can be relatively stable. To promote its conversion to the hydrazone, you can try gently heating the reaction mixture or adjusting the pH. However, be aware that increasing the temperature or pH can also lead to the formation of side products.[1][2]
Q3: The subsequent Fischer indole cyclization of my purified hydrazone is resulting in a low yield of the indole ester. What are the likely issues?
The Fischer indole synthesis is notoriously sensitive to reaction conditions. Common reasons for low yields include:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Common catalysts include Brønsted acids (like HCl, H₂SO₄, PPA) and Lewis acids (like ZnCl₂, BF₃). The optimal catalyst and concentration often need to be determined empirically for a specific substrate.[3]
-
Reaction Temperature and Time: Both temperature and reaction time need to be carefully optimized. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or product.
-
Substituent Effects: The electronic nature of the substituents on the phenylhydrazine ring can significantly influence the reaction. Electron-donating groups can sometimes lead to side reactions by weakening the N-N bond, while strongly electron-withdrawing groups can deactivate the ring towards the cyclization step.[3][4]
-
Steric Hindrance: Bulky substituents on either the hydrazone or the ester group can sterically hinder the cyclization process.[3]
-
Side Reactions: Under the acidic conditions of the Fischer synthesis, various side reactions can occur, such as sulfonation of the aromatic ring if sulfuric acid is used as the catalyst.
Q4: I am observing the formation of multiple products in my Fischer indole synthesis. What are the possible side reactions?
Besides the desired indole ester, several side products can form during the Fischer indole cyclization:
-
Regioisomers: If the starting ketone is unsymmetrical, two different regioisomeric indoles can be formed.
-
Products from N-N Bond Cleavage: The weak N-N bond in the hydrazone intermediate can cleave under acidic conditions, leading to the formation of anilines and other degradation products.[4]
-
Rearrangement Products: In some cases, unexpected rearrangements can occur, leading to the formation of isomeric indole products.
Quantitative Data
The yield of the Japp-Klingemann synthesis of indole esters is highly dependent on the specific substrates and reaction conditions used. The following table provides a summary of representative yields reported in the literature.
| Aniline Precursor | β-Ketoester | Japp-Klingemann Conditions | Hydrazone Yield | Fischer Indolization Catalyst | Indole Ester Yield | Reference |
| 3,5-Dichloroaniline | Ethyl acetoacetate | 1. NaNO₂, HCl, 0-5°C; 2. Ethyl acetoacetate, NaOAc, EtOH/H₂O, 0-5°C | Not reported | Not specified | Not reported | [5] |
| 3-Anisidine | Ethyl α-ethylacetoacetate | 1. NaNO₂, aq. HCl; 2. Anion of ethyl α-ethylacetoacetate | Not reported | Ethanolic HCl | Mixture of 6-methoxy and 4-methoxy isomers (10:1) | [6] |
| p-Substituted anilines | Ethyl 2-methyl-3-oxobutanoate | 1. NaNO₂, 5M HCl, 0-5°C; 2. Ethyl 2-methyl-3-oxobutanoate anion | Not isolated | H₂SO₄ | Not specified | [7] |
| Ortho-functionalized anilines | Ethyl 2-methyl-3-oxobutanoate | Diazotization and coupling | Not reported | Not specified | Not reported | [8] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-phenylhydrazono)propanoate (Arylhydrazone Intermediate) via Japp-Klingemann Reaction
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Substituted aniline (10 mmol)
-
Concentrated Hydrochloric Acid (5 mL)
-
Sodium Nitrite (0.7 g, 10.1 mmol)
-
Ethyl acetoacetate (1.3 g, 10 mmol)
-
Sodium Acetate (4.1 g, 50 mmol)
-
Ethanol
-
Water
Procedure:
-
Diazotization of Aniline:
-
In a 250 mL three-necked flask, dissolve the substituted aniline (10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g in 5 mL of water) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[9]
-
-
Coupling with Ethyl Acetoacetate:
-
In a separate 500 mL beaker, prepare a solution of ethyl acetoacetate (1.3 g, 10 mmol) and sodium acetate (4.1 g, 50 mmol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring. A colored precipitate of the arylhydrazone should form.[9]
-
Continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure ethyl 2-(2-arylhydrazono)propanoate.[9]
-
Protocol 2: Fischer Indole Synthesis of Ethyl Indole-2-carboxylate
This protocol describes the cyclization of the arylhydrazone intermediate to the final indole ester.
Materials:
-
Ethyl 2-(2-arylhydrazono)propanoate (5 mmol)
-
Acid Catalyst (e.g., polyphosphoric acid, ethanolic HCl, or a Lewis acid like ZnCl₂)
-
Solvent (e.g., ethanol, toluene, or neat if using PPA)
Procedure:
-
Cyclization:
-
In a round-bottom flask, dissolve or suspend the ethyl 2-(2-arylhydrazono)propanoate (5 mmol) in the chosen solvent.
-
Add the acid catalyst. The amount and type of catalyst will need to be optimized for your specific substrate.
-
Heat the reaction mixture to the appropriate temperature (this can range from room temperature to reflux, depending on the catalyst and substrate) and monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using a protic acid, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ethyl indole-2-carboxylate.
-
Visualizations
Caption: Troubleshooting workflow for low yield in Japp-Klingemann synthesis.
Caption: Simplified reaction pathway for Japp-Klingemann synthesis of indole esters.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Scale-up challenges for the production of Ethyl indole-5-carboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of Ethyl indole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The primary methods for synthesizing this compound at a larger scale are variations of the Fischer indole synthesis and the Japp-Klingemann indole synthesis. The Fischer method involves the cyclization of a phenylhydrazone derivative under acidic conditions, while the Japp-Klingemann reaction utilizes the coupling of a diazonium salt with a β-keto ester followed by cyclization.[1][2][3][4] The choice of route often depends on the availability and cost of starting materials, as well as safety and environmental considerations on a larger scale.
Q2: What are the critical safety concerns when scaling up the production of this compound?
A2: Safety is a primary concern during scale-up. For syntheses involving flammable solvents like ethanol or other organic solvents, the risk of fire and explosion increases with volume. If strong acids such as sulfuric acid or polyphosphoric acid are used as catalysts, their corrosive nature presents significant handling challenges.[2][5] For reactions that are exothermic, ensuring adequate heat transfer in larger reactors is crucial to prevent runaway reactions.[2] A thorough risk assessment and implementation of robust safety protocols are essential.
Q3: How is the purity profile of this compound expected to change during scale-up?
A3: During scale-up, new impurities may emerge, and the concentration of existing ones can increase. Incomplete reactions can lead to the presence of unreacted starting materials. Side reactions, potentially favored by localized high temperatures or prolonged reaction times in large reactors, can generate byproducts.[2][5] For instance, in the Fischer indole synthesis, the formation of regioisomers is a possibility.[2] It is critical to have robust analytical methods (e.g., HPLC, GC-MS) to monitor the impurity profile throughout the process.
Q4: What purification techniques are recommended for large-scale production of this compound?
A4: While column chromatography is a common purification method at the lab scale, it is often impractical for large quantities. Recrystallization is typically the most effective and scalable method for purifying solid products like this compound.[2] A systematic solvent screening is advised to identify the optimal solvent or solvent mixture for crystallization. For liquid products or if crystallization is not feasible, vacuum distillation can be an effective alternative.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor reaction progress closely using TLC or HPLC and consider extending the reaction time. Ensure the reaction temperature is optimal for the specific synthetic route.[2] |
| Degradation of starting material or product. | If the reaction is conducted at elevated temperatures, consider lowering the temperature. For acid-catalyzed reactions, a milder acid catalyst might be beneficial.[2] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Reversible reaction equilibrium. | In reactions that produce a byproduct like water (e.g., Fischer esterification), consider methods for its removal as the reaction proceeds to drive the equilibrium towards the product.[2][5] | |
| Formation of Multiple Products (Isomers/Byproducts) | Non-selective reaction conditions. | Optimize the reaction temperature and the choice and concentration of the catalyst. A slower, controlled addition of reagents or the catalyst can help in minimizing side reactions.[2] |
| Presence of impurities in starting materials. | Ensure the purity of all starting materials and reagents before commencing the reaction. Impurities can sometimes act as catalysts for side reactions. | |
| Difficulty in Product Isolation/Purification | The product is an oil and does not crystallize. | Attempt to form a crystalline salt of the product if it has a suitable functional group. If this is not possible, consider purification by vacuum distillation or large-scale column chromatography with an appropriate stationary phase.[2] |
| Product co-elutes with impurities during chromatography. | Experiment with different solvent systems for chromatography. Sometimes a change in the stationary phase (e.g., from silica gel to alumina) can improve separation. | |
| Emulsion formation during extraction. | The presence of certain impurities or byproducts can lead to emulsion formation during workup. Adding brine or using centrifugation can help to break the emulsion.[5] | |
| Reaction Does Not Proceed to Completion | Insufficient catalyst activity. | Increase the catalyst loading or consider using a more active catalyst. Ensure the catalyst has not been deactivated by impurities in the starting materials or solvent.[2] |
Experimental Protocols
Illustrative Protocol: Fischer Indole Synthesis of Ethyl 4-methyl-1H-indole-5-carboxylate (as an analogue)
This protocol is adapted from a similar synthesis and should be optimized for this compound.
Materials:
-
4-Methylphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Concentrated Sulfuric Acid
Procedure:
-
A solution of 4-methylphenylhydrazine hydrochloride in ethanol is prepared.
-
Ethyl pyruvate is added to the solution, and the mixture is stirred, leading to the formation of the corresponding phenylhydrazone.
-
Concentrated sulfuric acid is added cautiously as a catalyst.
-
The reaction mixture is heated to reflux and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent like ethanol.
Note: This is a generalized procedure and requires optimization of stoichiometry, reaction time, temperature, and purification solvent for the specific synthesis of this compound.
Visualizing the Workflow and Chemistry
Here are diagrams illustrating a typical synthesis workflow and the general reaction scheme for the Fischer indole synthesis.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A simplified representation of the Fischer indole synthesis reaction.
References
Alternative catalysts for the synthesis of Ethyl indole-5-carboxylate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of Ethyl indole-5-carboxylate using alternative catalysts. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound with alternative catalysts.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective Catalyst: The chosen catalyst may not be suitable for the specific substrate or reaction conditions. | - If using a solid acid catalyst like Amberlite IR-120, ensure it is properly activated and not poisoned. - For Raney Nickel desulfurization, confirm the activity of the catalyst. Use freshly prepared or properly stored Raney Nickel. |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, leading to decomposition. | - For Fischer indole synthesis using solid acids, a temperature range of 70-120°C is typically required. Optimization may be necessary. - Raney Nickel desulfurization is often carried out at room temperature to reflux, depending on the substrate. | |
| Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction. | - Ensure the purity of the phenylhydrazine and pyruvate starting materials. Recrystallize or distill if necessary. | |
| Formation of Tar-like Byproducts | Strongly Acidic Conditions: Excessive acid strength or prolonged reaction times at high temperatures can lead to polymerization and tar formation. | - When using solid acid catalysts, try reducing the catalyst loading or the reaction temperature. - Consider a milder catalyst if tarring is persistent. |
| Difficult Product Isolation | Co-elution of Impurities: The product may have a similar polarity to byproducts or unreacted starting materials. | - Modify the eluent system for column chromatography. For basic indole compounds, adding a small amount of triethylamine (~1%) to the eluent can improve separation on silica gel. - Consider using a different stationary phase, such as reverse-phase (C18) chromatography. |
| Inconsistent Results in Continuous Flow | Channel Blocking: Precipitation of starting materials, intermediates, or the product can block the flow reactor. | - Ensure complete dissolution of all reagents in the chosen solvent before pumping them into the reactor. - Adjust the temperature profile of the reactor to prevent precipitation. |
| Catalyst Deactivation: The solid acid catalyst in the packed bed may lose activity over time. | - Periodically wash the catalyst bed with a suitable solvent to remove adsorbed impurities. - If activity is not restored, the catalyst may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using solid acid catalysts like Amberlite IR-120 for the synthesis of this compound?
A1: Solid acid catalysts offer several advantages aligned with green chemistry principles. These include ease of separation from the reaction mixture by simple filtration, which simplifies the work-up procedure. They are also often reusable, reducing waste and cost. Additionally, they can be used in continuous flow systems, allowing for scalable and automated production.
Q2: I am using Raney Nickel for a desulfurization step to synthesize this compound. What are the key safety precautions?
A2: Raney Nickel is pyrophoric and can ignite spontaneously in the air, especially when dry. Always handle it as a slurry in water or ethanol. Ensure that all transfers are done in a well-ventilated fume hood and away from flammable solvents. After the reaction, the used Raney Nickel should be quenched carefully by slowly adding it to a dilute acid solution before disposal.
Q3: Can I use microwave irradiation to accelerate the synthesis with these alternative catalysts?
A3: Microwave-assisted synthesis can often significantly reduce reaction times and improve yields in Fischer indole synthesis.[1] It is compatible with many solid acid catalysts. However, when using flammable solvents, ensure that the microwave reactor is properly sealed and operated according to the manufacturer's safety guidelines.
Q4: My Fischer indole synthesis is failing. What are some common reasons?
A4: Failure of the Fischer indole synthesis can be due to several factors. The choice of acid catalyst is critical; a catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[2] Steric hindrance in the starting materials can also impede the reaction. Additionally, electron-donating groups on the carbonyl component can lead to side reactions by over-stabilizing a key intermediate.[3]
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The disappearance of the starting material spot and the appearance of the product spot, which can be visualized under UV light, indicate the progression of the reaction.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-methylindole-5-carboxylate via Gassman Synthesis and Raney Nickel Desulfurization
This protocol is adapted from a procedure for a structurally similar compound and is a viable alternative to the Fischer indole synthesis.[4]
Step A: Synthesis of Ethyl 2-methyl-3-methylthioindole-5-carboxylate
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, dissolve ethyl 4-aminobenzoate (1 equivalent) in dichloromethane.
-
Cool the solution to -70°C using a dry ice/acetone bath.
-
Slowly add a solution of tert-butyl hypochlorite (1 equivalent) in dichloromethane over 10 minutes.
-
Stir the reaction mixture at -70°C for 1 hour.
-
Add a solution of methylthio-2-propanone (1 equivalent) in dichloromethane dropwise over 10 minutes.
-
Stir for another hour at -70°C, during which a precipitate will form.
-
Add a solution of triethylamine (1 equivalent) in dichloromethane dropwise over 10 minutes.
-
After 15 minutes at -70°C, remove the cooling bath and allow the mixture to warm to room temperature.
-
Add water and separate the organic layer. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from absolute ethanol to yield ethyl 2-methyl-3-methylthioindole-5-carboxylate.
Step B: Desulfurization using Raney Nickel
-
In a three-necked round-bottomed flask with a mechanical stirrer, dissolve the ethyl 2-methyl-3-methylthioindole-5-carboxylate from the previous step in absolute ethanol.
-
Add an excess of freshly washed W-2 Raney Nickel slurry.[4][5]
-
Stir the mixture vigorously for one hour at room temperature.
-
Stop the stirring and decant the ethanolic solution. Wash the Raney Nickel twice with absolute ethanol.
-
Combine the ethanolic solutions and concentrate using a rotary evaporator.
-
Dissolve the residue in dichloromethane, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain Ethyl 2-methylindole-5-carboxylate.[4]
Protocol 2: Generalized Procedure for Fischer Indole Synthesis of this compound using a Solid Acid Catalyst (e.g., Amberlite IR-120)
This is a generalized protocol as a specific procedure for this compound was not found. Optimization of catalyst loading, temperature, and reaction time may be necessary.
-
In a round-bottom flask, combine 4-ethoxycarbonylphenylhydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1.1 equivalents).
-
Add a suitable solvent such as ethanol or acetonitrile.
-
Add the solid acid catalyst (e.g., Amberlite IR-120, 10-20% by weight of the limiting reagent).[6]
-
Reflux the mixture with stirring. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration and wash it with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
Quantitative Data Summary
The following table summarizes quantitative data for the synthesis of Ethyl 2-methylindole-5-carboxylate using the Raney Nickel method, which is expected to be comparable for this compound.
| Catalyst | Method | Substrate | Product | Yield (%) | Reference |
| Raney Nickel | Desulfurization | Ethyl 2-methyl-3-methylthioindole-5-carboxylate | Ethyl 2-methylindole-5-carboxylate | 93-99 | [4] |
Note: Quantitative data for the synthesis of this compound using solid acid catalysts was not available in the searched literature.
Visualizations
Caption: Workflow for the synthesis of Ethyl 2-methylindole-5-carboxylate.
Caption: Decision tree for troubleshooting low reaction yields.
References
Side reactions to avoid during the N-alkylation of Ethyl indole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the N-alkylation of ethyl indole-5-carboxylate.
Troubleshooting Guide
Issue 1: Poor Regioselectivity - Significant C3-Alkylation Observed
-
Question: My reaction is producing a substantial amount of the C3-alkylated isomer alongside the desired N-alkylated product. How can I improve N-selectivity?
-
Answer: C3-alkylation is the most common side reaction due to the high nucleophilicity of this position on the indole ring.[1] Several factors can be optimized to favor N-alkylation:
-
Base and Solvent Selection: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally promotes N-alkylation.[1][2] The base deprotonates the indole nitrogen, increasing its nucleophilicity. Incomplete deprotonation can lead to more C3-alkylation.[1]
-
Reaction Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product.[3] In some cases, increasing the temperature to 80 °C has resulted in complete N-alkylation.[1][4]
-
Catalyst Systems: Modern catalytic methods can provide excellent regioselectivity. For instance, a copper hydride (CuH) catalyst with a DTBM-SEGPHOS ligand has been shown to be highly selective for N-alkylation.[1][5]
-
Protecting Groups: Temporarily protecting the C3 position can prevent C-alkylation, directing the reaction exclusively to the nitrogen atom.[1]
-
Issue 2: Formation of Dialkylated Products
-
Question: My reaction is resulting in the formation of products where both the nitrogen and the C3-carbon are alkylated. How can I prevent this?
-
Answer: Dialkylation can occur, particularly with highly reactive alkylating agents or under harsh reaction conditions.[1] To minimize this:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[1] Adding the alkylating agent dropwise can also help to maintain a low concentration and reduce the chance of a second alkylation.[1]
-
Reaction Time and Temperature: Monitor the reaction's progress closely and stop it once the desired mono-N-alkylated product has formed. Lowering the reaction temperature may also help control reactivity.[1]
-
Issue 3: Low or No Reaction Conversion
-
Question: My N-alkylation reaction is very slow or is not proceeding to completion. What can I do to improve the reaction rate and yield?
-
Answer: Several factors can contribute to low reactivity. Consider the following troubleshooting steps:
-
Anhydrous Conditions: For reactions using strong bases like NaH, it is critical to use anhydrous (dry) solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Any moisture will quench the base.
-
Solubility: Ensure that the base and the resulting indole anion are sufficiently soluble in the chosen solvent. Poor solubility can lead to incomplete deprotonation.[1] DMF is often a good choice for its solubilizing properties.[1][2]
-
Activating Additives: The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction, especially when using less reactive alkyl bromides or chlorides.[1]
-
Choice of Alkylating Agent: Alkyl iodides are typically more reactive than alkyl bromides, which are more reactive than alkyl chlorides. Consider switching to a more reactive alkyl halide if the reaction is sluggish.[1]
-
Frequently Asked Questions (FAQs)
-
What are the most common side reactions during the N-alkylation of indoles?
-
Are there milder alternatives to strong bases like NaH for N-alkylation?
-
Yes, for indole substrates with sensitive functional groups, milder bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or organic bases like 1,8-diazabicycloundec-7-ene (DBU) and 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used.[1]
-
-
Can I use alcohols as alkylating agents?
Quantitative Data Summary
The choice of reaction conditions significantly impacts the regioselectivity of indole alkylation. The following table summarizes the influence of various parameters on the N/C-alkylation ratio.
| Parameter | Condition Favoring N-Alkylation | Condition Favoring C-Alkylation | Reference(s) |
| Base | Strong bases (e.g., NaH, LiH) | Weaker bases or incomplete deprotonation | [1][7] |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Less polar or ethereal solvents (e.g., THF) | [1][2][4] |
| Temperature | Higher temperatures (e.g., 80 °C) | Lower temperatures | [1][4] |
| Catalyst/Ligand | CuH/DTBM-SEGPHOS | CuH/Ph-BPE, Iron catalysts | [1][5][6] |
| Alkylating Agent | Less reactive halides | More reactive halides | [1] |
Experimental Protocols
General Protocol for N-Alkylation using Sodium Hydride
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound (1.0 eq.).
-
Add anhydrous dimethylformamide (DMF) to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.05-1.2 eq.) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Reaction pathway for N-alkylation of this compound and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Analytical methods for assessing the purity of Ethyl indole-5-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for assessing the purity of Ethyl indole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for determining the purity of this compound?
A1: The most common and reliable methods for purity assessment are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), for quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H NMR) for structural confirmation and detection of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for identifying volatile impurities.
Q2: What is a typical purity specification for research-grade this compound?
A2: For most research and development applications, a purity of ≥98% as determined by HPLC is generally considered acceptable.[1][2] However, the required purity level is highly dependent on the specific application, with more stringent requirements for later-stage drug development.
Q3: How can I identify an unknown peak in my HPLC chromatogram?
A3: Identifying unknown peaks requires a systematic approach. The primary method is to use HPLC coupled with Mass Spectrometry (LC-MS) to obtain the molecular weight of the impurity. If the impurity is present in sufficient quantities, it can be isolated using preparative HPLC for structural elucidation by NMR. Comparing the retention time with known potential impurities or degradation products is also a valuable strategy.
Q4: What are some potential impurities that might be present in a sample of this compound?
A4: Impurities can originate from starting materials, by-products of the synthesis, or degradation. Potential impurities could include unreacted starting materials (e.g., substituted anilines or pyruvates), indole-5-carboxylic acid (from hydrolysis of the ester), or isomers such as Ethyl indole-2-carboxylate or Ethyl indole-6-carboxylate depending on the synthetic route.[3][4] During the synthesis of related indole esters, by-products like diethyl azobenzene-4,4'-dicarboxylate have been observed, although this is specific to certain synthetic pathways.[5]
Analytical Methodologies & Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reverse-phase HPLC method for the quantitative purity analysis of this compound.
Experimental Workflow
Caption: General workflow for HPLC purity analysis.
Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.
-
Prepare the sample solution similarly by dissolving the test sample to a final concentration of 1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
A reverse-phase (RP) HPLC method is typically used for analysis.[6] For applications requiring mass spectrometry compatibility, formic acid should be substituted for any non-volatile acid like phosphoric acid in the mobile phase.[6]
Table 1: Typical HPLC Parameters for this compound Analysis
Parameter Recommended Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B and equilibrate for 5 min. Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 30 °C | Detection (UV) | 280 nm |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound by the area percent method:
-
% Purity = (Area of Principal Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying volatile and semi-volatile impurities.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
-
GC-MS Conditions:
-
The combination of gas chromatography with mass spectrometry is a powerful tool for separating and identifying compounds.[7] The electron impact (EI) ionization technique is standard and provides spectra that can be compared against commercial libraries.[7]
Table 2: Typical GC-MS Parameters for Analysis
Parameter Recommended Condition GC Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) Carrier Gas Helium, constant flow at 1.0 mL/min Inlet Temperature 250 °C Injection Mode Split (e.g., 50:1) Injection Volume 1 µL Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min. MS Transfer Line 280 °C Ion Source Temp 230 °C Ionization Mode Electron Impact (EI), 70 eV | Mass Range | 40 - 450 amu |
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound (Molecular Weight: 189.21 g/mol ).[1]
-
For any other peaks, compare their mass spectra against a reference library (e.g., NIST) to tentatively identify the impurities.
-
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
NMR provides detailed structural information and can be used to estimate purity against a certified internal standard.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
For quantitative analysis (qNMR), add a known amount of a certified internal standard with a non-overlapping signal (e.g., maleic acid).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Data Analysis:
-
Confirm the structure by comparing the observed chemical shifts, coupling constants, and integration values with expected values for this compound.
-
Identify signals that do not correspond to the main compound or the solvent; these represent impurities.
-
If an internal standard is used, calculate the purity by comparing the integration of a known proton signal from the analyte with a signal from the standard.
Table 3: Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
Protons Position Expected Chemical Shift (ppm) Multiplicity Integration NH 1 ~11.5 broad singlet 1H Aromatic 4 ~8.2 singlet 1H Aromatic 6, 7 ~7.4 - 7.8 multiplet 2H Aromatic 2, 3 ~6.5 - 7.3 multiplet 2H -CH₂- Ethyl ~4.3 quartet 2H -CH₃ Ethyl ~1.3 triplet 3H Note: Exact chemical shifts can vary based on solvent and concentration. This table is an approximation based on related indole structures.[8][9]
-
Troubleshooting Guides
HPLC Troubleshooting
Caption: Troubleshooting flowchart for HPLC peak tailing.
Q: My retention time for this compound is drifting or inconsistent. What is the cause?
A: Retention time drift is often caused by one of the following:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This can take 10-20 column volumes.
-
Mobile Phase Composition Change: The mobile phase can change over time due to evaporation of the more volatile component (e.g., acetonitrile). Prepare fresh mobile phase daily.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
-
Column Degradation: Over time, the stationary phase can degrade. If other solutions fail, try a new column.
Q: I am observing "ghost peaks" (peaks appearing in blank injections). How can I resolve this?
A: Ghost peaks are typically caused by carryover from a previous injection or contamination in the system.
-
Carryover: Implement a robust needle wash protocol using a strong solvent (e.g., 100% Acetonitrile or Isopropanol) between injections.
-
Contamination: Check for contamination in your mobile phase, diluent, or vials. Filter all solvents and use high-purity reagents. The contamination could also be within the HPLC system (e.g., injector port or detector cell), which may require cleaning.
Impurity Identification Logic
Caption: Decision tree for identifying unknown impurities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ethyl 5-hydroxy-1H-indole-2-carboxylate | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Indole Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing exothermic reactions during the large-scale synthesis of indoles. Below you will find troubleshooting guides and frequently asked questions to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: My indole synthesis yield dropped significantly upon scale-up. What are the most common causes?
A1: A decrease in yield during scale-up is a frequent challenge in chemical synthesis. The primary reasons often involve limitations in mass and heat transfer. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with low reactant concentrations, which can promote side reactions and the degradation of starting materials or products. Many indole syntheses are exothermic, and what is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, potentially causing product decomposition.[1] Continuous flow reactors can offer significantly better heat transfer compared to batch reactors and may mitigate this risk.[1]
Q2: I am observing significant tar or polymer formation in my Fischer indole synthesis at a larger scale. How can I prevent this?
A2: Tar formation is a common issue in Fischer indole synthesis, often exacerbated by acidic conditions and elevated temperatures. To mitigate this, consider the following strategies:
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or solid acid catalysts like Amberlite IR-120H can sometimes provide better results with fewer side reactions.[1]
-
Temperature Control: Maintain strict control over the reaction temperature. Employ a jacketed reactor with an efficient cooling system to prevent temperature spikes that can accelerate polymerization.[1]
-
Solvent Selection: The solvent can influence the solubility of intermediates and byproducts. A solvent that maintains all species in solution can help reduce tar formation.[1]
-
Continuous Flow Synthesis: This approach minimizes the time the reaction mixture is exposed to high temperatures and provides superior temperature control, which can significantly reduce the formation of degradation products.[1]
Q3: What are the key safety precautions for conducting large-scale exothermic indole syntheses?
A3: Safety is paramount when handling large-scale exothermic reactions. Key precautions include:
-
Thorough Risk Assessment: Before beginning any experiment, especially at a larger scale, a comprehensive risk assessment should be conducted.
-
Appropriate Personal Protective Equipment (PPE): Always wear suitable PPE, including safety goggles, a lab coat, and gloves.
-
Adequate Cooling Capacity: Ensure that the cooling system, such as an ice bath or a chiller, is sufficient to handle the potential heat evolution of the reaction.
-
Controlled Reagent Addition: For highly exothermic reactions, add reagents slowly while closely monitoring the internal temperature. The use of a dropping funnel or a syringe pump is recommended for controlled addition.
-
Emergency Plan: Have a well-defined plan to quickly cool the reaction in case of an unexpected temperature surge. This may involve having a larger ice bath or a quenching agent readily available.
Troubleshooting Guides
Guide 1: Low Yield in Fischer Indole Synthesis
A low yield in a Fischer indole synthesis can be attributed to several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups.[2] The reaction is particularly sensitive to temperature and acid strength.[2]
-
Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as an undesired side reaction instead of the desired cyclization.[2] This is a known challenge in the synthesis of 3-aminoindoles.[2]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[2]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often require empirical optimization.[2]
Guide 2: Managing Thermal Runaway
A thermal runaway occurs when an exothermic reaction generates heat faster than it can be dissipated, leading to a rapid and uncontrolled increase in temperature and pressure.
Data Presentation
The following tables summarize quantitative data for various indole synthesis methods to facilitate comparison.
Table 1: Fischer Indole Synthesis - Reaction Parameters vs. Yield
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Phenylhydrazine | Acetophenone | ZnCl₂ | 170 | 0.1 | 72-80 |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | Reflux | 1 | ~90 |
| 4-Fluorophenylhydrazine | Propiophenone | PPA | 100 | 2 | 75 |
| Phenylhydrazine | Pyruvic Acid | H₂SO₄ | 100 | 1 | 65 |
Table 2: Bischler-Möhlau Indole Synthesis - Reaction Parameters vs. Yield
| Aniline Derivative | α-Halo Ketone | Conditions | Temperature (°C) | Time | Yield (%) |
| Aniline | α-Bromoacetophenone | Neat, Reflux | >180 | Several hours | Historically low |
| Aniline | N-Phenacylaniline | Microwave (540W), Solvent-free | N/A | 1 min | 71 |
| 4-Methoxyaniline | 2-Bromo-4'-methylacetophenone | LiBr, Reflux | 160 | 3 h | 85 |
| Aniline | α-Bromoacetophenone | HBr | 130-140 | 4 h | 40-50 |
Table 3: Madelung Indole Synthesis - Reaction Parameters vs. Yield
| N-Aryl Amide | Base | Temperature (°C) | Time (h) | Yield (%) |
| N-Benzoyl-o-toluidine | NaOEt | 200-400 | Not specified | Moderate |
| N-Acetyl-o-toluidine | t-BuOK | 250 | 0.5 | 81 |
| N-Formyl-o-toluidine | t-BuOK | 250 | 0.5 | 93 |
| N-(2-methyl-3-nitrophenyl)acetamide | LDA | -78 to 20 | 2 | 78 |
Experimental Protocols
Protocol 1: Large-Scale Fischer Indole Synthesis with Temperature Control
This protocol is adapted for a larger scale synthesis of 2-phenylindole from acetophenone phenylhydrazone.
Materials:
-
Acetophenone phenylhydrazone
-
Polyphosphoric acid (PPA)
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling system (chiller or ice bath)
-
Crushed ice
-
Sodium hydroxide solution (10 M)
-
Ethyl acetate
Procedure:
-
Reactor Setup: Set up the jacketed reactor and connect it to the cooling system. Ensure the overhead stirrer, temperature probe, and addition funnel are securely in place.
-
Acid Charging and Heating: Charge the reactor with polyphosphoric acid. Begin stirring and heat the PPA to the desired reaction temperature (e.g., 80-100 °C).
-
Hydrazone Addition: Once the PPA has reached the target temperature, begin the slow, dropwise addition of the acetophenone phenylhydrazone via the addition funnel. The addition rate should be carefully controlled to maintain a stable internal temperature and prevent a sudden exotherm. Monitor the internal temperature closely throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the set temperature. Monitor the progress of the reaction by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a separate vessel with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous mixture by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 7-8. Monitor the temperature during neutralization as it is also an exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The crude indole can be further purified by recrystallization or column chromatography.
Protocol 2: Modified Bischler-Möhlau Synthesis Under Milder Conditions
This protocol utilizes lithium bromide as a catalyst to achieve the synthesis of 2-arylindoles under milder conditions than the classical method.[3]
Materials:
-
α-Bromoacetophenone derivative
-
Aniline derivative (excess)
-
Lithium bromide (LiBr)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Three-necked flask with a reflux condenser, mechanical stirrer, and temperature probe
Procedure:
-
Reaction Setup: In the three-necked flask, combine the α-bromoacetophenone derivative, an excess of the aniline derivative, and a catalytic amount of lithium bromide in the high-boiling point solvent.
-
Heating and Monitoring: Heat the reaction mixture to reflux while stirring vigorously. Monitor the internal temperature and the progress of the reaction using TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Modified Madelung Synthesis with Enhanced Safety
The classical Madelung synthesis requires very high temperatures and strong bases.[2][4] Modern modifications allow for milder reaction conditions.[5] This protocol is a general guideline for a modified Madelung synthesis at a larger scale.
Materials:
-
N-(2-alkylphenyl)alkanamide
-
Strong base (e.g., n-butyllithium or LDA)
-
Anhydrous aprotic solvent (e.g., THF or diethyl ether)
-
Jacketed reactor with an overhead stirrer, temperature probe, and addition funnel under an inert atmosphere (e.g., nitrogen or argon)
-
Low-temperature cooling system (e.g., dry ice/acetone bath)
Procedure:
-
Reactor Setup: Assemble the jacketed reactor under an inert atmosphere. Ensure all glassware is dry.
-
Reactant Charging and Cooling: Charge the reactor with the N-(2-alkylphenyl)alkanamide dissolved in the anhydrous solvent. Cool the reactor to a low temperature (e.g., -78 °C) using the cooling system.
-
Base Addition: Slowly add the strong base (e.g., n-BuLi solution) dropwise via the addition funnel. It is critical to maintain the low internal temperature during the addition to prevent side reactions and control the exotherm.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, as monitored by TLC or HPLC.
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure. The crude indole can be purified by column chromatography.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl Indole-5-carboxylate: Fischer vs. Japp-Klingemann Pathways
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. Among its many derivatives, ethyl indole-5-carboxylate serves as a crucial intermediate in the synthesis of various bioactive molecules. This guide provides a detailed comparison of two classical methods for its synthesis: the direct Fischer indole synthesis and a tandem approach involving the Japp-Klingemann reaction followed by Fischer cyclization. This analysis presents experimental protocols, quantitative data, and visual workflows to aid researchers in selecting the optimal synthetic route for their needs.
Reaction Pathways
The synthesis of this compound, or more specifically its 2-methyl derivative which is a common outcome of using pyruvate-based starting materials, can be approached via two primary routes:
-
Direct Fischer Indole Synthesis: This method involves the acid-catalyzed cyclization of a pre-formed arylhydrazone. For the synthesis of ethyl 2-methylindole-5-carboxylate, this would typically involve the reaction of 4-ethoxycarbonylphenylhydrazine with ethyl pyruvate.
-
Japp-Klingemann Reaction followed by Fischer Indole Synthesis: This two-step sequence first utilizes the Japp-Klingemann reaction to synthesize the required arylhydrazone from an aromatic diazonium salt and a β-ketoester. This is then followed by an acid-catalyzed Fischer cyclization to yield the final indole product.
Below are the generalized reaction schemes for both pathways.
Caption: Direct Fischer Indole Synthesis Pathway.
Caption: Japp-Klingemann/Fischer Synthesis Pathway.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the synthesis of ethyl 2-methylindole-5-carboxylate via the direct Fischer indole synthesis and a closely related, well-documented synthesis that provides a benchmark for yields.
| Parameter | Direct Fischer Indole Synthesis (PPA catalyzed) | Alternative Synthesis (Gassman, via thioether)[1] |
| Starting Materials | 4-Ethoxycarbonylphenylhydrazine, Ethyl pyruvate | Ethyl 4-aminobenzoate, Methylthio-2-propanone |
| Key Reagents | Polyphosphoric acid (PPA) | t-Butyl hypochlorite, Triethylamine, Raney Nickel |
| Reaction Temperature | 80-100 °C | -70 °C to room temperature, then reflux |
| Reaction Time | 1-2 hours | Several steps, multiple hours |
| Reported Yield | ~64% (typical for similar indole esters)[2] | 93-99% (final desulfurization step) |
| Purification | Column chromatography | Recrystallization, Column chromatography |
It is important to note that the Gassman synthesis, while high-yielding, involves multiple steps and hazardous reagents like Raney Nickel.[1] The direct Fischer synthesis is more straightforward but may offer a comparatively moderate yield.
Experimental Protocols
Protocol 1: Direct Fischer Indole Synthesis of Ethyl 2-methylindole-5-carboxylate
This protocol is based on established procedures for Fischer indole synthesis using polyphosphoric acid (PPA) as a catalyst, which is known to be effective for the synthesis of indole-2-carboxylates.[2][3][4]
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve 4-ethoxycarbonylphenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add ethyl pyruvate (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be monitored by TLC.
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
Step 2: Fischer Cyclization
-
To the crude hydrazone, add polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazone).
-
Heat the mixture with stirring to 80-100 °C for 1-2 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Filter the solid product, wash with water, and dry.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane-ethyl acetate gradient) to afford pure ethyl 2-methylindole-5-carboxylate.
Protocol 2: Japp-Klingemann/Fischer Synthesis of Ethyl 2-methylindole-5-carboxylate
This protocol outlines the synthesis of the hydrazone intermediate via the Japp-Klingemann reaction, followed by Fischer cyclization.
Step 1: Diazotization of Ethyl 4-aminobenzoate
-
Dissolve ethyl 4-aminobenzoate (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Japp-Klingemann Coupling
-
In a separate flask, dissolve ethyl 2-methylacetoacetate (1 equivalent) and sodium acetate (as a buffer) in ethanol.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the β-ketoester solution with vigorous stirring, keeping the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
The precipitated hydrazone can be collected by filtration, washed with water, and dried.
Step 3: Fischer Cyclization
-
The synthesized hydrazone is then subjected to Fischer indole synthesis as described in Protocol 1, Step 2.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for both synthetic routes.
Caption: Experimental Workflow for Direct Fischer Synthesis.
Caption: Experimental Workflow for Japp-Klingemann/Fischer Synthesis.
Conclusion
Both the direct Fischer indole synthesis and the Japp-Klingemann/Fischer pathway offer viable routes to ethyl 2-methylindole-5-carboxylate. The choice between them will depend on the specific requirements of the researcher.
-
The direct Fischer indole synthesis is a more convergent approach, involving fewer synthetic steps if the substituted hydrazine is readily available. It is generally a robust and straightforward method.
-
The Japp-Klingemann/Fischer synthesis is a valuable alternative when the required arylhydrazine is not commercially available or is difficult to prepare directly. This pathway offers flexibility as it starts from more common building blocks like anilines and β-ketoesters.
For large-scale synthesis, the higher-yielding, albeit more complex, Gassman method might be considered if the handling of hazardous materials is not a limiting factor.[1] Ultimately, the optimal method will be determined by factors such as starting material availability, scalability, and the safety infrastructure of the laboratory.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Ethyl Indole-5-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a vast array of biologically active compounds. Among these, derivatives of ethyl indole-5-carboxylate are emerging as a versatile class of molecules with significant therapeutic potential. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory activities of various this compound derivatives, supported by experimental data and detailed protocols to aid in ongoing research and development efforts.
Anticancer Activity
Derivatives of indole carboxylic acids have demonstrated notable efficacy against a range of cancer cell lines. The primary mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by receptor tyrosine kinases.
Comparative Anticancer Potency (IC₅₀ Values)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various indole carboxylate derivatives against several human cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 5-Hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | 4.7 | [1] |
| 2 | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.10 ± 0.4 | |
| 3 | Thiazolyl-indole-2-carboxamide | HeLa (Cervical) | >100 | |
| 4 | 5-Fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester | MCF-7 (Breast) | Not specified, but highly active | [2] |
| 5 | 5-Fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester | HCT116 (Colon) | Not specified, but highly active | [2] |
| 6 | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | Panc-1 (Pancreatic) | GI₅₀ = 29 nM | [3] |
| 7 | 1-(ethyl-5-(methyl(2-methylquinazolin-4-yl)amino)-1H-indol-2-yl)methanol | Various (9 lines) | 1 nM (remarkably high) | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Caption: Inhibition of RTK signaling by indole derivatives.
Antimicrobial Activity
This compound derivatives have also been investigated for their potential to combat bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Comparative Antimicrobial Potency (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data below showcases the MIC values of various indole derivatives against selected pathogens.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 8 | Indole-triazole derivative | Staphylococcus aureus | 3.125 | [4] |
| 9 | Indole-thiadiazole derivative | Escherichia coli | 3.125 | [4] |
| 10 | Indole-triazole derivative | Candida albicans | 3.125 | [4] |
| 11 | (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Enterobacter cloacae | 0.004-0.03 (mg/mL) | [5] |
| 12 | (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Escherichia coli | 0.004-0.03 (mg/mL) | [5] |
| 13 | 5-substituted indole-2-carboxamide | Klebsiella pneumoniae | 0.12–6.25 | [6] |
| 14 | 5-substituted indole-2-carboxamide | Escherichia coli | 0.12–6.25 | [6] |
| 15 | Ciprofloxacin-indole hybrid | Staphylococcus aureus | 0.0625–1 | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
Workflow for Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is an area of growing interest. The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
Comparative Anti-inflammatory Activity
Data on the anti-inflammatory activity of this compound derivatives is emerging. The table below includes data on related indole-5-carboxamide and other indole derivatives.
| Compound ID | Derivative Class | Assay | Activity | Reference |
| 16 | 6-Chloro-3-[(N,N-diethylamino)(oxo)acetyl]-1-benzyl-N-aryl-1H-indole-5-carboxamide | Carrageenan-induced paw edema (in vivo) | Moderate to significant inhibition | [8] |
| 17 | Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate | COX-2 Inhibition (in vitro) | Significant reduction of COX-2 levels | [9] |
| 18 | Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate | TNF-α Inhibition (in vitro) | Significant reduction of TNF-α levels | [9] |
| 19 | Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate | IL-6 Inhibition (in vitro) | Significant reduction of IL-6 levels | [9] |
| 20 | Indole-2-formamide benzimidazole[2,1-b]thiazole | NO Inhibition (LPS-induced RAW264.7 cells) | IC₅₀ = 10.992 µM | [10] |
| 21 | Indole-2-formamide benzimidazole[2,1-b]thiazole | IL-6 Inhibition (LPS-induced RAW264.7 cells) | IC₅₀ = 2.294 µM | [10] |
| 22 | Indole-2-formamide benzimidazole[2,1-b]thiazole | TNF-α Inhibition (LPS-induced RAW264.7 cells) | IC₅₀ = 12.901 µM | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the anti-inflammatory activity of new compounds.
Workflow for Carrageenan-Induced Paw Edema
Caption: In vivo evaluation of anti-inflammatory activity.
Signaling Pathway: Inhibition of Inflammatory Mediators
The anti-inflammatory action of certain indole derivatives can be attributed to their ability to suppress the production of pro-inflammatory cytokines and mediators by inhibiting key signaling pathways like NF-κB.
Caption: Suppression of pro-inflammatory mediator production.
Conclusion
The derivatives of this compound and its related analogues represent a promising and versatile scaffold for the development of new therapeutic agents. The presented data highlights their significant potential in oncology, infectious diseases, and inflammatory disorders. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds, paving the way for future clinical candidates. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these ongoing research endeavors.
References
- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids [mdpi.com]
- 8. jbarbiomed.com [jbarbiomed.com]
- 9. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Ethyl Indole-5-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Ethyl indole-5-carboxylate and its analogs are key intermediates in the synthesis of various therapeutic agents, including those with anti-cancer, anti-inflammatory, and neurological activities.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various ethyl indole-carboxylate analogs, focusing on their inhibitory and modulatory activities against different biological targets. The information is compiled from recent studies and presented to aid in the rational design of novel and more potent drug candidates.
I. Comparative Biological Activities of Ethyl Indole-carboxylate Analogs
The following table summarizes the in vitro activities of various ethyl indole-carboxylate analogs against different biological targets. The data highlights how substitutions on the indole ring influence their potency.
| Compound ID | Target | R1 | R2 | R3 | R5 | Activity (IC50) | Reference |
| Series 1: GSK-3β Inhibitors | |||||||
| Aii1 | GSK-3β | H | COOEt | H | H | Promising | [4][5] |
| Aii2 | GSK-3β | H | COOEt | H | CH3 | Promising | [4][5] |
| Aii3 | GSK-3β | H | COOEt | H | OCH3 | Promising | [4][5] |
| Aii11 | GSK-3β | H | COOEt | H | Cl | Excellent | [4][5] |
| Series 2: 5-Lipoxygenase Inhibitors | |||||||
| Analog A | 5-Lipoxygenase | H | COOH | CH2-S-Ph | OH | - | [6] |
| Analog B | 5-Lipoxygenase | H | COOH | CH2-S-(2-CH3-Ph) | OH | Potent | [6] |
| Analog C | 5-Lipoxygenase | H | COOH | CH2-S-(2,4-Cl2-Ph) | OH | Most Favorable | [6] |
| Series 3: CB1 Receptor Allosteric Modulators | |||||||
| 1 | CB1 Receptor | H | CONH-R' | H | Cl | 853 nM | [7][8] |
| 17 | CB1 Receptor | H | CONH-R' | H | Cl | 483 nM | [7] |
| 45 | CB1 Receptor | H | CONH-R' | Et | Cl | 79 nM | [7] |
Key Findings from SAR Analysis:
-
GSK-3β Inhibitors: For ethyl indole-2-carboxylate analogs, substitutions at the C5 position significantly impact GSK-3β inhibitory activity. A chloro substitution (Aii11) resulted in excellent activity.[4][5]
-
5-Lipoxygenase Inhibitors: The potency of 2-phenylthiomethyl-indole derivatives is highly dependent on the substitution pattern on the phenylthiomethyl ring. Ortho- and ortho/para- substitution with methyl or chlorine groups were the most effective modifications.[6]
-
CB1 Receptor Allosteric Modulators: In the indole-2-carboxamide series, the nature of the substituent at the C3 position and the amine moiety in the side chain are critical for activity. A small alkyl group like an ethyl group at C3 (compound 45) and a diethylamino group in the side chain (compound 17) led to increased potency.[7]
II. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
A. Synthesis of Ethyl 2-Carboxylate-5-monosubstituted 1H-indole Derivatives
-
Procedure:
-
Diazotization of the appropriately substituted aniline.
-
Coupling of the diazonium salt with ethyl 2-methyl-3-oxobutanoate.
-
Cyclization of the resulting hydrazone using concentrated sulfuric acid to yield the corresponding ethyl indole-2-carboxylate.
-
Purification of the final product is achieved by column chromatography on silica gel.[4]
-
B. In Vitro GSK-3β Inhibitory Activity Assay
-
Procedure:
-
The assay is performed using a commercially available kit (e.g., GSK-3β Kinase Assay Kit).
-
The kinase reaction is conducted in a buffer containing ATP and a specific substrate.
-
The synthesized compounds are added at varying concentrations to determine their inhibitory effect.
-
The amount of ATP remaining after the reaction is quantified using a luciferase-luciferin system, where the light output is inversely proportional to the GSK-3β activity.
-
IC50 values are calculated from the dose-response curves.
-
C. Synthesis of 1H-indole-2-carboxamides as CB1 Receptor Allosteric Modulators
-
Method: Multi-step synthesis starting from ethyl 5-chloroindole-2-carboxylate.[7][8]
-
Procedure:
-
Acylation: Friedel-Crafts acylation of ethyl 5-chloroindole-2-carboxylate at the C3 position.[8]
-
Reduction: Reduction of the C3-acyl group using triethylsilane.[7][8]
-
Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid.[8]
-
Amide Coupling: Coupling of the carboxylic acid with the desired amine to yield the final indole-2-carboxamide analogs.[8]
-
III. Visualized Pathways and Workflows
A. General Synthetic Workflow for Indole-2-Carboxamides
The following diagram illustrates the general synthetic pathway for the preparation of indole-2-carboxamide analogs, which have been investigated as CB1 receptor allosteric modulators.
Caption: Synthetic scheme for indole-2-carboxamide analogs.
B. Logical Relationship in SAR of CB1 Modulators
This diagram illustrates the key structural modifications and their impact on the potency of indole-2-carboxamide analogs as CB1 receptor allosteric modulators.
Caption: Key SAR insights for CB1 receptor modulators.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: Design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase [iris.unicampania.it]
- 7. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Ethyl Indole-5-carboxylate in Drug Discovery: A Comparative Guide
For researchers and scientists at the forefront of drug development, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of heterocyclic structures, the indole nucleus holds a privileged position. This guide provides a comprehensive comparison of ethyl indole-5-carboxylate, a key building block, against other relevant scaffolds, supported by experimental data to inform strategic decisions in medicinal chemistry.
This compound stands out as a versatile and highly valuable scaffold in the synthesis of novel therapeutic agents. Its inherent structural features, including a fused aromatic system with a reactive nitrogen-containing five-membered ring, offer a unique combination of properties that are advantageous for drug design. This guide will delve into the specific benefits of utilizing this scaffold, present a comparative analysis with alternative heterocyclic systems, and provide detailed experimental protocols for key biological assays.
Unveiling the Advantages: Why Choose this compound?
The indole scaffold is a common motif in a multitude of biologically active natural products and approved pharmaceuticals. The strategic placement of the ethyl carboxylate group at the 5-position of the indole ring offers several distinct advantages for drug discovery:
-
Versatile Synthetic Handle: The ester functionality at the C5 position serves as a versatile synthetic handle, allowing for a wide range of chemical modifications. This enables the exploration of structure-activity relationships (SAR) by introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.[1]
-
Favorable Physicochemical Properties: The indole core, coupled with the ethyl carboxylate group, provides a favorable balance of lipophilicity and polarity, which is crucial for membrane permeability and overall drug-like properties.
-
Bioisosteric Potential: The indole nucleus is a well-established bioisostere for other aromatic systems, such as benzimidazole and benzofuran. This allows for scaffold hopping strategies to optimize biological activity and intellectual property positions.
-
Proven Track Record: A vast body of scientific literature demonstrates the successful incorporation of the indole-5-carboxylate moiety into potent and selective modulators of various biological targets, including enzymes and receptors.
Comparative Analysis: this compound vs. Alternative Scaffolds
To provide a clear perspective on the performance of this compound-derived compounds, this section presents a comparative analysis with other heterocyclic scaffolds targeting similar biological pathways.
Anticancer Activity: A Head-to-Head Comparison with Benzimidazole Derivatives
In the realm of oncology, both indole and benzimidazole scaffolds have been extensively explored for the development of novel anticancer agents. A comparative study of methylsulfonyl indole-benzimidazole derivatives provides valuable insights into the relative contributions of each heterocyclic core.
| Compound ID | Scaffold | R1 Substitution | R2 Substitution | Cytotoxicity (IC50 in µM) against MCF-7 |
| Indole-Bz-1 | Indole-Benzimidazole | p-fluorobenzyl | H | >100 |
| Indole-Bz-2 | Indole-Benzimidazole | p-fluorobenzyl | CH3 | 12.5 |
| Indole-Bz-3 | Indole-Benzimidazole | 3,4-difluorobenzyl | H | 1.8 |
| Indole-Bz-4 | Indole-Benzimidazole | 3,4-difluorobenzyl | CH3 | 1.3 |
Data summarized from a study on methylsulfonyl indole-benzimidazoles. The IC50 values represent the concentration required to inhibit the growth of MCF-7 breast cancer cells by 50%.[2][3][4]
The data suggests that the combination of both scaffolds can lead to potent anticancer activity. The substitutions on both the indole and benzimidazole rings play a crucial role in determining the cytotoxic potency. This highlights the importance of the indole-5-carboxylate as a platform for generating diverse libraries of compounds for anticancer drug discovery.
Experimental Protocols
To aid in the practical application of this information, detailed protocols for key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant Kinase
-
Kinase Substrate (e.g., a peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Test Compound (serial dilutions)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate Reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a microplate, add the recombinant kinase and the kinase substrate.
-
Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[5][6][7][8][9]
Competitive Radioligand Binding Assay
This protocol describes a method to determine the affinity of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand (a radioactive molecule that binds to the receptor)
-
Test Compound (serial dilutions)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Scintillation fluid
-
Filter plates and a cell harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the serially diluted test compound.
-
Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[10][11][12][13][14]
Visualizing the Workflow and Pathways
To further clarify the concepts discussed, the following diagrams illustrate a typical drug discovery workflow and a generalized signaling pathway.
References
- 1. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. publications.bilkent.edu.tr [publications.bilkent.edu.tr]
- 4. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 5. assayquant.com [assayquant.com]
- 6. protocols.io [protocols.io]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Competitive Radiolignd Cell Binding Assay [bio-protocol.org]
- 14. revvity.com [revvity.com]
A Comparative Guide to the Reactivity of Ethyl vs. Methyl Indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ethyl indole-5-carboxylate and mthis compound. While direct, side-by-side experimental comparisons are not extensively documented in peer-reviewed literature, this document draws upon established principles of organic chemistry and available data for indole derivatives to offer a qualitative and predictive analysis. The comparison focuses on common transformations relevant to synthetic chemistry and drug development.
The core of the indole structure is a key building block in many pharmaceuticals. The functionalization of the indole ring, including modifications at the nitrogen and reactions involving the carboxylate group, is crucial for tuning the pharmacological properties of these molecules. The choice between a methyl and an ethyl ester can influence reaction kinetics, yields, and purification processes.
Physicochemical Properties
A summary of the basic physicochemical properties of ethyl and mthis compound is presented below.
| Property | Mthis compound | This compound |
| Molecular Formula | C₁₀H₉NO₂ | C₁₁H₁₁NO₂ |
| Molecular Weight | 175.18 g/mol [1] | 189.21 g/mol [2] |
| Melting Point | 126-128 °C[1] | Not available |
| Appearance | White to gray to brown powder or crystals[3] | Not available |
| CAS Number | 1011-65-0[1] | 32996-16-0[2] |
Comparative Reactivity Analysis
The difference in reactivity between the methyl and ethyl esters primarily stems from steric and, to a lesser extent, electronic effects of the alkyl group.
Ester Hydrolysis
Ester hydrolysis is a fundamental reaction to unmask the carboxylic acid, a common functional group in drug molecules. The reaction can be catalyzed by acid or base.
Theoretical Comparison: In base-catalyzed hydrolysis, which proceeds via a nucleophilic acyl substitution (BAC2) mechanism, the rate-determining step is the attack of a nucleophile (e.g., hydroxide) on the electrophilic carbonyl carbon.[4] The ethyl group is sterically bulkier than the methyl group. This increased steric hindrance around the carbonyl center is expected to slightly slow down the rate of nucleophilic attack for the ethyl ester compared to the methyl ester. Therefore, under identical conditions, mthis compound is predicted to hydrolyze slightly faster than this compound . Studies on homologous esters have shown that methyl esters often exhibit greater metabolic stability in plasma, though chemical hydrolysis kinetics can be influenced by the size of the alkyl group.[5][6]
Typical Reaction Conditions: While direct comparative rate data is unavailable, both esters can be hydrolyzed under standard conditions.
| Reaction | Substrate | Reagents and Conditions | Typical Outcome |
| Base-Catalyzed Hydrolysis | Ethyl/Mthis compound | 1. Aqueous KOH or NaOH in an alcohol solvent (e.g., MeOH, EtOH) 2. Heat (reflux) | High yield of Indole-5-carboxylic acid |
| Acid-Catalyzed Hydrolysis | Ethyl/Mthis compound | 1. Strong acid (e.g., H₂SO₄, HCl) in water/dioxane 2. Heat | High yield of Indole-5-carboxylic acid |
N-Alkylation
N-alkylation is a common strategy to introduce diversity and modulate the biological activity of indole-containing compounds. The reaction involves the deprotonation of the indole nitrogen followed by reaction with an alkylating agent.
Theoretical Comparison: The ester group at the 5-position is electron-withdrawing, which increases the acidity of the N-H proton compared to unsubstituted indole, facilitating its deprotonation. The electronic difference between a methyl and an ethyl ester is minimal and is unlikely to significantly impact the pKa of the N-H proton. Therefore, the reactivity in N-alkylation is expected to be highly similar for both methyl and this compound . The reaction outcome is predominantly governed by the choice of base, solvent, and the electrophile.[7]
Typical Reaction Conditions: A strong base is typically required to deprotonate the indole nitrogen to form the nucleophilic indolate anion.
| Reaction | Substrate | Reagents and Conditions | Typical Outcome |
| N-Alkylation | Ethyl/Mthis compound | 1. Base: NaH, K₂CO₃, or KOH 2. Solvent: Anhydrous DMF or THF 3. Alkylating Agent: Alkyl halide (e.g., CH₃I, BnBr) | High yield of the corresponding N-alkylated product |
Electrophilic Aromatic Substitution (EAS)
The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, preferentially at the C3 position.[8][9]
Theoretical Comparison: The ethoxycarbonyl and methoxycarbonyl groups at the 5-position are deactivating for electrophilic substitution on the benzene portion of the indole due to their electron-withdrawing nature. However, the primary site of electrophilic attack remains the highly nucleophilic C3 position of the pyrrole ring. The difference in the electronic effect between the methyl and ethyl ester groups is negligible in this context. Consequently, both esters are expected to exhibit very similar reactivity and regioselectivity in electrophilic aromatic substitution reactions .
Typical Reaction Conditions: Due to the high reactivity of the indole ring, mild conditions are often employed for electrophilic aromatic substitution to avoid polymerization.
| Reaction | Substrate | Reagents and Conditions | Typical Outcome |
| Vilsmeier-Haack Formylation | Ethyl/Mthis compound | POCl₃, DMF | Formylation at the C3 position |
| Mannich Reaction | Ethyl/Mthis compound | CH₂O, Dimethylamine, Acetic Acid | Aminomethylation at the C3 position |
| Halogenation | Ethyl/Mthis compound | NBS or NCS in CCl₄ or CH₂Cl₂ | Halogenation at the C3 position |
Experimental Protocols
The following are generalized protocols for key transformations of indole-5-carboxylates. Researchers should optimize conditions for their specific substrates and scales.
Protocol 1: General Procedure for N-Alkylation of Indole-5-carboxylates
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole-5-carboxylate substrate (1.0 equivalent).
-
Dissolution: Dissolve the indole in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Base-Catalyzed Hydrolysis of Indole-5-carboxylates
-
Setup: In a round-bottom flask, dissolve the ethyl or mthis compound (1.0 equivalent) in a suitable alcohol solvent (e.g., methanol or ethanol).
-
Reagent Addition: Add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2-5 equivalents).
-
Reaction: Heat the mixture to reflux and stir for 2-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Acidification: Dilute the residue with water and cool in an ice bath. Acidify the aqueous solution to a pH of ~2-3 by the dropwise addition of a strong acid (e.g., 2 M HCl).
-
Precipitation and Filtration: The resulting carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry under vacuum to yield the indole-5-carboxylic acid.
Visualizations
Experimental Workflow: Synthesis of N-Alkyl-Indole-5-Carboxylic Acid
The following diagram illustrates a common synthetic sequence involving the N-alkylation of an indole-5-carboxylate followed by ester hydrolysis.
Caption: A two-step workflow for the synthesis of N-alkyl-indole-5-carboxylic acids.
References
- 1. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study [frontiersin.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Electrophilic substitution at the indole [quimicaorganica.org]
The Enduring Appeal of the Indole Scaffold: Validating Ethyl Indole-5-carboxylate as a Kinase Inhibitor Pharmacophore
A deep dive into the validation of Ethyl Indole-5-carboxylate as a privileged pharmacophore for kinase inhibition, this guide offers a comparative analysis against alternative scaffolds, supported by experimental data and detailed protocols. Intended for researchers, scientists, and drug development professionals, this document elucidates the structure-activity relationships and therapeutic potential of this versatile molecular framework.
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1] Its structural resemblance to tryptophan allows it to engage with various enzymes, including the vast and therapeutically significant kinase family.[1] Dysregulation of kinase activity is a known driver of numerous diseases, most notably cancer, making kinase inhibitors a focal point of drug discovery.[2] This guide focuses on the validation of the this compound core as a potent pharmacophore for kinase inhibition, presenting a comparative overview of its performance and the experimental rigor required for its validation.
Comparative Analysis of Kinase Inhibition
The potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the activity of a target kinase by 50%.[3] The this compound scaffold and its derivatives have demonstrated significant inhibitory activity against several key kinases.
For instance, derivatives of the closely related ethyl indole-2-carboxylate have shown promising activity against Glycogen Synthase Kinase-3β (GSK-3β), a critical enzyme in multiple cellular pathways.[4][5] Similarly, 5-substituted-indole-2-carboxamides have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6] In one study, indolyl-hydrazone derivatives synthesized from ethyl 3-formyl-1H-indole-2-carboxylate exhibited significant inhibitory activity against a panel of kinases including PI3K-α, CDK2, AKT-1, and EGFR.[7]
To provide a clearer picture of the this compound pharmacophore's potential, the following table summarizes representative IC50 values of various indole derivatives against different kinases, alongside data for established, alternative kinase inhibitor pharmacophores for comparison.
| Pharmacophore Scaffold | Derivative Example | Target Kinase(s) | IC50 (µM) | Reference Compound | Target(s) | IC50 (µM) |
| Indole-Carboxylate | Ethyl 5-fluoro-1H-indole-2-carboxylate | GSK-3β | Data not specified, but showed excellent inhibitory activity[4][5] | - | - | - |
| Indole-Carboxamide | Compound 5j (a 5-substituted-3-ethylindole-2-carboxamide) | EGFR / CDK2 | 0.085 / 0.016 | Erlotinib / Dinaciclib | EGFR / CDK2 | 0.080 / 0.020 |
| Indolyl-Hydrazone | Compound 5 | PI3K-α / CDK2 / EGFR | Not specified / 0.156 / 0.058 | LY294002 / Erlotinib | PI3K / EGFR | Not specified / 0.173 / 0.038 |
| Indole-6-carboxylate | Hydrazine-1-carbothioamide derivative (4a) | EGFR | Data not specified, but was the most effective cytotoxic agent[8] | - | - | - |
| Indole-6-carboxylate | Oxadiazole derivative (6c) | VEGFR-2 | Data not specified, but was the most effective cytotoxic agent[8] | - | - | - |
Experimental Protocols for Validation
The validation of a kinase inhibitor is a meticulous process that requires a combination of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay is a robust method for quantifying the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.[9]
Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the kinase, its substrate, ATP, and the inhibitor. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal directly proportional to the kinase activity.[9]
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the test compound, and the kinase reaction buffer.
-
Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at room temperature for a specified period (e.g., 1 hour).
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add the Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Visualizing the Mechanism of Action
To understand the context in which these inhibitors function, it is crucial to visualize the signaling pathways they target. Receptor Tyrosine Kinases (RTKs) are a major class of kinases implicated in cancer and are frequently targeted by indole-based inhibitors.[1]
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition by ATP-competitive inhibitors like those based on the this compound pharmacophore.
The validation of a kinase inhibitor is a multi-step process that begins with biochemical assays and progresses to cellular and, eventually, in vivo models. The following workflow illustrates the key stages in this process.
Caption: A generalized workflow for the validation of a novel kinase inhibitor, from initial synthesis to the identification of a preclinical candidate.
Conclusion
The this compound scaffold represents a highly versatile and potent pharmacophore for the development of novel kinase inhibitors. Its derivatives have demonstrated significant activity against a range of therapeutically relevant kinases. The validation of such compounds requires a systematic and rigorous application of biochemical and cellular assays to establish their potency, selectivity, and mechanism of action. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery. The continued exploration of the indole scaffold holds immense promise for the development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Performance of Ethyl Indole-5-Carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, ethyl indole-5-carboxylate derivatives have emerged as a promising class of molecules with diverse therapeutic potential. This guide provides an objective in-vitro comparison of select this compound derivatives, supported by experimental data, to aid researchers in drug discovery and development.
Comparative Analysis of Biological Activity
This section presents a comparative analysis of two this compound derivatives against relevant benchmarks in two different therapeutic areas: anti-inflammatory and anticancer activities.
Anti-Inflammatory Activity: 5-Lipoxygenase Inhibition
A series of ethyl 5-hydroxyindole-3-carboxylate derivatives have been evaluated for their ability to inhibit human 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. The in-vitro efficacy of a potent derivative is compared with the well-established 5-LO inhibitor, Zileuton.
| Compound | Target | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate | Human 5-LO | Cell-free assay | 0.7 | Zileuton | ~0.23 |
| 5-LO products | PMNL cells | 0.23 | Zileuton | ~0.23 |
Data sourced from a study on novel inhibitors of human 5-lipoxygenase.
Anticancer Activity: Cytotoxicity in Cancer Cell Lines
The anticancer potential of indole derivatives has been widely explored. Here, we compare the cytotoxic activity of an indole derivative, 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione, with the standard chemotherapeutic drug, Doxorubicin, against a breast cancer cell line.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione (4c) | T47D (Breast Cancer) | MTT Assay | 1.93 | Doxorubicin | 4.61 |
Data from a study on the synthesis and evaluation of new indole derivatives as antitumor agents.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
5-Lipoxygenase Inhibition Assay
Cell-free Assay: The activity of human 5-lipoxygenase was determined by measuring the formation of leukotrienes from arachidonic acid. The assay mixture contained the enzyme in a suitable buffer, the test compound (or vehicle), and was initiated by the addition of arachidonic acid. The reaction was stopped after a specific incubation period, and the products were quantified by spectrophotometry or chromatography.
Cell-based Assay (Polymorphonuclear Leukocytes - PMNLs): Human PMNLs were isolated and stimulated with a calcium ionophore to induce the production of 5-LO products. The cells were pre-incubated with the test compounds before stimulation. The amount of 5-LO products released into the supernatant was quantified using an enzyme immunoassay (EIA).
MTT Antiproliferative Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., T47D) were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and the reference drug (Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution. The plates were then incubated to allow the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[1]
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow of an in-vitro screening process and a simplified representation of a signaling pathway that can be targeted by indole derivatives.
Caption: General workflow for the in-vitro evaluation of novel compounds.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
References
A Comparative Guide to the Therapeutic Potential of Ethyl Indole-5-carboxylate Scaffolds
The ethyl indole-5-carboxylate core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active molecules.[1] Its unique structure allows for modifications at various positions, enabling the development of targeted therapeutic agents.[1] This guide provides a comparative assessment of this compound derivatives across key therapeutic areas, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.
Key Therapeutic Areas and Performance
Derivatives of the this compound scaffold have demonstrated significant potential in oncology, anti-inflammatory applications, and infectious diseases.
The indole nucleus is a common feature in many anticancer agents, and derivatives of this compound are no exception.[2][3] Research has focused on developing these compounds as potent inhibitors of key proteins involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[4]
A novel series of 5-substituted-3-ethylindole-2-carboxamides were designed as dual EGFR/CDK2 inhibitors.[4] Several of these compounds exhibited potent antiproliferative activity against four different cancer cell lines, with GI₅₀ values in the nanomolar range.[4] Notably, compounds 5i and 5j emerged as powerful dual inhibitors with promising antiproliferative properties.[4]
Another key target is Glycogen Synthase Kinase-3β (GSK-3β), a protein implicated in various diseases including cancer.[5][6] Synthesized derivatives of ethyl 2-carboxylate-5-monosubstituted 1H-indole have shown promising inhibitory activity against GSK-3β.[5][6]
Table 1: Comparative Anticancer Activity of this compound Derivatives
| Compound ID | Target(s) | Cancer Cell Lines | IC₅₀ / GI₅₀ (nM) | Reference Compound | IC₅₀ / GI₅₀ (nM) of Ref. | Source |
|---|---|---|---|---|---|---|
| 5g | EGFR/CDK2 | Mean of 4 lines | GI₅₀ = 55 | Erlotinib | GI₅₀ = 33 | [4] |
| 5i | EGFR/CDK2 | Mean of 4 lines | GI₅₀ = 49 | Erlotinib | GI₅₀ = 33 | [4] |
| 5j | EGFR/CDK2 | Mean of 4 lines | GI₅₀ = 37 | Erlotinib | GI₅₀ = 33 | [4] |
| 5i | EGFR | - | IC₅₀ = 92 | Erlotinib | IC₅₀ = 80 | [4] |
| 5j | EGFR | - | IC₅₀ = 85 | Erlotinib | IC₅₀ = 80 | [4] |
| 5i | CDK2 | - | IC₅₀ = 24 | Dinaciclib | IC₅₀ = 20 | [4] |
| 5j | CDK2 | - | IC₅₀ = 16 | Dinaciclib | IC₅₀ = 20 | [4] |
| Aii11 | GSK-3β | - | Excellent Activity | - | - | [5][6] |
| Aii1, Aii2, Aii3 | GSK-3β | - | Promising Activity | - | - |[5][6] |
IC₅₀/GI₅₀ values represent the concentration required to inhibit 50% of the biological activity. Lower values indicate higher potency.
The enzyme 5-Lipoxygenase (5-LO) is a critical target for treating inflammatory diseases as it catalyzes the initial steps in the biosynthesis of pro-inflammatory leukotrienes.[7] Derivatives of ethyl 5-hydroxyindole-3-carboxylate have been developed as potent inhibitors of human 5-LO.[7][8]
Structure-activity relationship (SAR) studies revealed that the position of substituents on the phenylthiomethyl ring is crucial for potency.[7][8] One of the most potent derivatives, ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate (19) , demonstrated IC₅₀ values in the sub-micromolar range, comparable to the well-known 5-LO inhibitor Zileuton.[7][8]
Table 2: Comparative Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Assay Type | Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Ref. | Source |
|---|---|---|---|---|---|---|
| Compound 19 | Cell-free | Human 5-LO | 0.7 | Zileuton | Equally potent | [7][8] |
| Compound 19 | Cellular (PMNLs) | 5-LO Product Synthesis | 0.23 | Zileuton | Equally potent |[7][8] |
PMNLs: Polymorphonuclear leukocytes.
Certain this compound analogs have been identified as effective antibacterial agents. One derivative is reported to be effective against Staphylococcus aureus by interfering with cell membrane permeability. Furthermore, a series of synthesized 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides showed high antibacterial activity against pathogenic Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 0.35 µg/mL.[9]
Table 3: Comparative Antibacterial Activity of Indole-2-Carboxamide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound(s) | Source |
|---|---|---|---|---|
| 7a - 7c | E. coli, P. aeruginosa, S. Typhi | 0.35 - 1.25 | Gentamicin, Ciprofloxacin | [9] |
| 7g, 7h | E. coli, P. aeruginosa, S. Typhi | 0.35 - 1.25 | Gentamicin, Ciprofloxacin |[9] |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher antibacterial potency.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound scaffolds are achieved by modulating specific biological pathways.
Dual inhibition of EGFR and CDK2 is a promising strategy for cancer therapy. EGFR activation triggers downstream signaling cascades (e.g., RAS/RAF/MEK/ERK) that promote cell proliferation and survival. CDK2 is essential for the G1/S transition in the cell cycle. By inhibiting both, indole derivatives can effectively halt cancer cell growth.
Caption: Dual inhibition of EGFR and CDK2 pathways by this compound derivatives.
In response to inflammatory stimuli, arachidonic acid is converted by 5-LO into leukotrienes, which are potent mediators of inflammation. This compound derivatives can block this pathway, thereby reducing the inflammatory response.
Caption: Inhibition of the 5-Lipoxygenase (5-LO) inflammatory pathway.
Key Experimental Protocols
The following sections outline the methodologies used to synthesize and evaluate the therapeutic potential of these scaffolds.
Many of the GSK-3β inhibitory indole derivatives were synthesized using the Japp-Klingemann reaction.[5][6]
-
Diazotization: A substituted aniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0-5°C to form a diazonium salt.
-
Coupling: The diazonium salt is then coupled with a β-keto ester, such as ethyl 2-methyl-3-oxobutanoate, in the presence of a base.
-
Cyclization: The resulting hydrazone intermediate is treated with a strong acid (e.g., concentrated H₂SO₄) and heated to induce cyclization via the Fischer indole mechanism, yielding the ethyl indole-2-carboxylate product.[5]
-
Purification: The crude product is purified by column chromatography on silica gel.[5]
The efficacy of compounds as CDK2 inhibitors was evaluated using a luminescence-based assay.[4]
-
Reaction Mixture: A reaction buffer containing recombinant human CDK2/cyclin E, substrate peptide, and ATP is prepared.
-
Compound Incubation: The test compounds (e.g., 5i , 5j ) are added to the reaction mixture at various concentrations and incubated at room temperature.
-
Kinase Activity Measurement: After incubation, a kinase detection reagent is added to stop the enzymatic reaction and measure the amount of remaining ATP via a luminescence signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.[4]
The ability of compounds to suppress 5-LO product synthesis in human polymorphonuclear leukocytes (PMNLs) was determined as follows.[7][8]
-
Cell Preparation: Human PMNLs are isolated from peripheral blood.
-
Compound Pre-incubation: The cells are resuspended in a buffer and pre-incubated with the test compounds (e.g., Compound 19 ) or vehicle control for 15 minutes at 37°C.
-
Stimulation: The synthesis of 5-LO products is stimulated by adding calcium ionophore A23187.
-
Quantification: The reaction is stopped, and the 5-LO products (e.g., LTB4) are extracted and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) or an enzyme immunoassay.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of 5-LO product formation is determined.[7][8]
Conclusion and Future Outlook
The this compound scaffold is a highly valuable platform in drug discovery, yielding potent and selective agents against a range of therapeutic targets. Derivatives have shown particular promise as anticancer agents through dual inhibition of EGFR/CDK2, as anti-inflammatory drugs by targeting 5-LO, and as novel antibacterial compounds. The ease of chemical modification of the indole ring provides a clear path for future optimization of these scaffolds to improve potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparison of different purification techniques for indole esters
For researchers, scientists, and professionals in drug development, the isolation of pure indole esters from reaction mixtures is a critical step. The choice of purification technique significantly impacts the yield, purity, and scalability of the process. This guide provides an objective comparison of three common purification methods: column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC), supported by experimental data and detailed protocols.
Overview of Purification Techniques
Indole esters, a key structural motif in many biologically active compounds, often require rigorous purification to remove starting materials, reagents, and byproducts. The selection of an appropriate purification strategy depends on several factors, including the physicochemical properties of the target ester, the nature of the impurities, the required purity, and the scale of the purification.
Column Chromatography is a versatile and widely used technique that separates compounds based on their differential adsorption to a stationary phase. It is highly adaptable and can be used for a wide range of indole esters.
Recrystallization is a powerful and economical method for purifying solid compounds. It relies on the differential solubility of the target compound and impurities in a suitable solvent system at different temperatures.
Preparative HPLC is a high-resolution separation technique that is scalable from analytical to process scale. It is particularly useful for purifying complex mixtures or achieving very high purity levels.
Performance Comparison
The following table summarizes the quantitative performance of each purification technique for indole esters and related indole compounds.
| Purification Technique | Compound | Purity | Yield | Reference |
| Column Chromatography | Methyl 2-methylindole-5-carboxylate | Not explicitly stated, but pure | 93-99% | [1] |
| Product of indole dearomatization | Not explicitly stated, but pure | 99% | [2] | |
| Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate | Not explicitly stated, but pure | 85% | [3] | |
| Recrystallization | Ethyl indole-2-carboxylate | High (white needles) | 41-44% | [4] |
| Indole | >99% | >75% | [5] | |
| Indole | 99.5 wt% | 57.5% | [6] | |
| Preparative HPLC | Monoterpenoid Indole Alkaloid Epimers | 98.7-99.2% | Not specified | |
| Indole Alkaloids | >98% | Not specified | [2] |
Experimental Workflows and Logical Relationships
A general workflow for the synthesis and purification of an indole ester is depicted below. The process typically begins with the chemical synthesis of the crude product, followed by a chosen purification method to isolate the final pure compound.
References
A Comparative Guide to the Synthesis of Ethyl Indole-5-carboxylate: Classic Versus Modern Routes
For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone of medicinal chemistry. The efficient and scalable synthesis of functionalized indoles, such as Ethyl indole-5-carboxylate, is a critical task. This guide provides an objective comparison between a classic synthetic approach, the Reissert indole synthesis, and a modern alternative, the Gassman indole synthesis. The performance of these methods is benchmarked against key parameters including reaction yield, conditions, and starting materials, supported by detailed experimental protocols.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the synthesis of indole carboxylate derivatives using both classic and modern methods. These examples have been selected to provide a comparative overview of the performance of each method under specific, reported conditions.
| Parameter | Classic Method: Reissert Synthesis (for Ethyl indole-2-carboxylate) | New Method: Gassman Synthesis (for Ethyl 2-methylindole-5-carboxylate) |
| Starting Materials | o-Nitrotoluene, Diethyl oxalate, Potassium, Ethanol | Ethyl 4-aminobenzoate, tert-Butyl hypochlorite, Methylthio-2-propanone |
| Key Reagents | Potassium ethoxide, Platinum catalyst, Hydrogen | Triethylamine, Raney Nickel |
| Overall Yield | ~47-51% (based on o-nitrotoluene) | High (Step 2: 51-70%, Step 3: 93-99%) |
| Reaction Temperature | Room temperature to mild heating | -70°C to room temperature |
| Reaction Time | >24 hours for initial condensation, 4-6 hours for reduction | ~4 hours for main sequence, 1 hour for desulfurization |
| Scalability | Demonstrated on a multi-gram scale | Demonstrated on a multi-gram scale |
| Safety Considerations | Use of metallic potassium and pressurized hydrogen | Use of pyrophoric Raney Nickel and irritant methanethiol |
Visualizing the Synthetic Benchmarking Workflow
The logical process for comparing these synthetic routes, from initial planning to final analysis, is outlined in the workflow diagram below.
Caption: A logical workflow for benchmarking synthetic routes.
Classic Route: Reissert Indole Synthesis
The Reissert synthesis is a foundational method for producing indole-2-carboxylic acids and their esters.[1] It begins with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate.[1][2] This method is robust and utilizes relatively inexpensive starting materials.[3]
Caption: The Reissert pathway for indole carboxylate synthesis.
Experimental Protocol: Reissert Synthesis of Ethyl Indole-2-carboxylate
This procedure is adapted from a verified protocol and demonstrates the key steps of the Reissert synthesis.[3]
Step 1: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate
-
In a 5-L three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 300 ml of anhydrous ether and 39.1 g (1.00 g atom) of freshly cut potassium.
-
With stirring under a nitrogen atmosphere, add a mixture of 250 ml of absolute ethanol and 200 ml of anhydrous ether at a rate to maintain a mild boil.
-
After all the potassium has dissolved, cool the solution to room temperature and add 2.5 L of anhydrous ether.
-
Add 146 g (1.00 mole) of diethyl oxalate with stirring, followed 10 minutes later by 137 g (1.00 mole) of o-nitrotoluene.
-
After 10 minutes, discontinue stirring and set the mixture aside for at least 24 hours.
-
Collect the resulting deep-purple potassium salt by filtration and wash with anhydrous ether. The yield of the air-dried salt is 204–215 g (74–78%).[3]
Step 2: Reductive Cyclization to Ethyl Indole-2-carboxylate
-
Place 30 g (0.109 mole) of the potassium salt in a 400-ml hydrogenation bottle and dissolve it in 200 ml of glacial acetic acid.
-
Add 0.20 g of platinum catalyst.
-
Hydrogenate the mixture in a shaker at an initial pressure of about 30 p.s.i. until hydrogen uptake ceases (approximately 4–6 hours).
-
Remove the catalyst by filtration and wash it with glacial acetic acid.
-
Add 3 L of water to the filtrate with stirring to precipitate the product.
-
Collect the yellow solid by filtration, wash with water, and dry over calcium chloride. The yield is 13.2–13.6 g (64–66% from the salt).[3]
New Route: Gassman Indole Synthesis
The Gassman indole synthesis is a versatile and efficient one-pot reaction for preparing substituted indoles from anilines.[4][5] The key steps involve the formation of an N-chloroaniline, reaction with a keto-thioether to form a sulfonium salt, and a base-induced[1][6]-sigmatropic rearrangement, followed by cyclization and desulfurization.[5][7] This method often provides high overall yields and is applicable to a wide range of substituted anilines.[8][9]
Caption: The Gassman pathway for substituted indole synthesis.
Experimental Protocol: Gassman Synthesis of Ethyl 2-methylindole-5-carboxylate
This protocol is adapted from a verified procedure in Organic Syntheses and exemplifies the efficiency of the Gassman method.[8]
Step 1: Synthesis of Ethyl 2-methyl-3-methylthioindole-5-carboxylate
-
In a 1-L, three-necked, round-bottomed flask under a positive pressure of dry nitrogen, suspend 16.5 g (0.100 mole) of ethyl 4-aminobenzoate in 500 ml of dichloromethane and cool to -70°C.[8]
-
Add a solution of 10.8 g (0.0995 mole) of tert-butyl hypochlorite in 50 ml of dichloromethane dropwise over 10 minutes.
-
Stir the reaction mixture for 1 hour at -70°C.
-
Add a solution of 10.4 g (0.100 mole) of methylthio-2-propanone in 50 ml of dichloromethane dropwise over 10 minutes.
-
After stirring for another hour at -70°C, add a solution of 10.1 g (0.100 mole) of triethylamine in 30 ml of dichloromethane dropwise over 10 minutes.
-
Remove the cooling bath and allow the mixture to stir overnight at room temperature.
-
Wash the reaction mixture successively with water and brine, then dry over anhydrous magnesium sulfate.
-
After removing the solvent, purify the residue by recrystallization from absolute ethanol to yield 12.8–17.5 g (51–70%) of ethyl 2-methyl-3-methylthioindole-5-carboxylate.[8]
Step 2: Desulfurization to Ethyl 2-methylindole-5-carboxylate
-
In a 500-ml, three-necked, round-bottomed flask, dissolve 10.0 g (0.0402 mole) of the product from Step 1 in 300 ml of absolute ethanol.
-
Add an excess (approx. 15 teaspoons) of freshly washed W-2 Raney nickel.
-
Stir the mixture for one hour at room temperature.
-
Decant the liquid phase and wash the catalyst twice with 100-ml portions of absolute ethanol.
-
Combine the ethanolic solutions and concentrate on a rotary evaporator.
-
Dissolve the residual solid in warm dichloromethane, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the combined filtrates to give 7.5–8.1 g (93–99%) of ethyl 2-methylindole-5-carboxylate.[8]
References
- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ecommons.luc.edu [ecommons.luc.edu]
Safety Operating Guide
Proper Disposal of Ethyl Indole-5-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl indole-5-carboxylate (CAS No. 32996-16-0), ensuring compliance and minimizing risk.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4) [1]
-
Skin corrosion/irritation (Category 2) [1]
-
Serious eye damage/eye irritation (Category 2A) [1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]
Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| CAS Number | 32996-16-0 | [1][3][4][5] |
| Molecular Formula | C₁₁H₁₁NO₂ | [4] |
| Molecular Weight | 189.21 g/mol | [4] |
| Purity | ≥ 98% | [4] |
| Melting Point | 97-103 °C | [4] |
| Appearance | Off-white crystalline powder | [4] |
| Storage Temperature | 0-8°C | [4] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is to use an approved waste disposal plant.[2][6] Adherence to local, state, and federal regulations is crucial.
1. Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and sealed container for collecting this compound waste. The container should be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6]
2. Spill Management:
-
In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[2]
-
For solid spills, sweep up the material and shovel it into a suitable container for disposal.[2][6] Avoid creating dust.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
3. Final Disposal:
-
Engage a Professional Service: Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal company.[2][6] These companies are equipped to handle and transport chemical waste in accordance with all regulatory requirements.
-
Documentation: Maintain a record of all disposed chemical waste, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process and necessary steps from waste generation to final disposal.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl indole-5-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl indole-5-carboxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[1][2][3] | Protects against dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.[2][3] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with appropriate cartridges.[1] | Required when handling the powder outside of a fume hood or in case of inadequate ventilation to prevent inhalation of dust. |
| Footwear | Closed-toe shoes.[4] | Protects feet from spills and falling objects. |
Safe Handling and Operational Workflow
Proper handling procedures are critical to minimize exposure and maintain a safe laboratory environment. The following workflow outlines the key steps from receiving the chemical to its final storage.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Experimental Protocol
The following provides a detailed methodology for the safe handling and use of this compound in a typical laboratory experiment.
3.1. Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble PPE: Put on all required PPE as specified in Table 1.
-
Prepare Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Have spill cleanup materials readily available.
3.2. Handling and Weighing
-
Transport: Transport the sealed container of this compound to the designated handling area (e.g., fume hood).
-
Weighing:
-
Tare a clean, dry weighing boat on an analytical balance inside the fume hood.
-
Carefully scoop the desired amount of the solid compound into the weighing boat, avoiding the creation of dust.
-
Securely close the main container of this compound.
-
-
Dissolution:
-
If preparing a solution, add the weighed solid to the appropriate solvent in a suitable flask or beaker within the fume hood.
-
Stir or sonicate as required to achieve dissolution.
-
3.3. Post-Handling
-
Decontamination: Wipe down the work surface, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual chemical.
-
Waste Disposal: Dispose of all contaminated materials, including weighing boats, pipette tips, and gloves, in the designated solid chemical waste container.[1][5]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Table 2: Emergency Response Plan
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5] |
| Spill | Evacuate the immediate area. For a small spill, and if properly trained and equipped, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, or if you are not equipped to handle it, evacuate the area and contact your institution's environmental health and safety department.[1] |
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: All contaminated disposables (gloves, weighing paper, etc.) and excess solid chemical should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste.
-
Disposal Method: All chemical waste must be disposed of through your institution's licensed chemical waste disposal program. Do not dispose of this chemical down the drain or in regular trash.[1][5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
